Product packaging for (R)-3-Amino-2-benzylpropanoic acid(Cat. No.:CAS No. 183182-07-2)

(R)-3-Amino-2-benzylpropanoic acid

Cat. No.: B172645
CAS No.: 183182-07-2
M. Wt: 179.22 g/mol
InChI Key: DJYVEBBGKNAHKE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3-Amino-2-benzylpropanoic acid is a chiral non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry and pharmaceutical research . Its primary application is as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting neurological and cardiovascular disorders . The chiral structure of this compound is essential for developing enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce potential side effects . Researchers also utilize this β-amino acid in the preparation of peptide analogs and enzyme inhibitors, contributing significantly to advances in drug discovery . β-amino acids like this one are of great scientific interest for constructing peptide mimetics with increased resistance to metabolic degradation, improving the oral bioavailability and stability of potential therapeutic candidates . Furthermore, heterocyclic compounds containing β-amino acid motifs are investigated for a range of biological activities, including antiviral and anti-inflammatory properties . This combination of applications makes this compound a versatile reagent for advancing therapeutic treatments and exploring new avenues in biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B172645 (R)-3-Amino-2-benzylpropanoic acid CAS No. 183182-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(aminomethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVEBBGKNAHKE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446774
Record name (R)-3-Amino-2-benzylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183182-07-2
Record name (R)-3-Amino-2-benzylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of (R)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and anticipated physical properties of the chiral amino acid, (R)-3-Amino-2-benzylpropanoic acid. Given the compound's potential utility in peptide synthesis and drug development, a thorough understanding of its physical characteristics is essential for its effective application and handling. This document compiles available data, outlines standard experimental protocols for property determination, and presents a logical workflow for the characterization of such novel amino acids.

Core Physical Properties

This compound, a derivative of β-alanine, possesses a benzyl group at the α-position relative to the carboxylic acid. This structure imparts specific physical characteristics. While comprehensive experimental data for the unprotected form is limited in publicly accessible literature, the fundamental properties can be summarized.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white solid (predicted)General property of amino acids.
Melting Point Data not available for the unprotected form. The Fmoc-protected derivative, (R)-Fmoc-3-amino-2-benzylpropanoic acid, has a melting point of 172-176 °C.[2]The presence of the large Fmoc protecting group significantly influences the melting point.
Boiling Point Decomposes before boiling (predicted)Typical for amino acids.[3]
Solubility Expected to be soluble in water and polar organic solvents. Insoluble in non-polar organic solvents.General solubility profile for amino acids.[4]
Optical Rotation [α]D Data not available for the unprotected form. The Fmoc-protected derivative, (R)-Fmoc-3-amino-2-benzylpropanoic acid, has a specific rotation of +5 ± 0.5° (c=1, in DMF).[5]The specific rotation is a key identifier for the enantiomeric purity of the compound.

Experimental Protocols for Physical Property Determination

Accurate characterization of this compound requires standardized experimental procedures. The following protocols are based on established methodologies for amino acid analysis.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • For a precise measurement, repeat the process with a fresh sample, setting the heating ramp to a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.[6][7]

Solubility Assessment

Determining the solubility profile is crucial for developing formulations and reaction conditions.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Spectrophotometer or HPLC system (for quantitative analysis)

Procedure for Qualitative Assessment:

  • Add a small, known amount (e.g., 1-5 mg) of this compound to a series of test tubes.

  • Add 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) to each tube.

  • Agitate the mixtures vigorously for a set period (e.g., 10-15 minutes) at a controlled temperature.

  • Visually inspect for the dissolution of the solid.[4][8]

Procedure for Quantitative Determination (e.g., in Water):

  • Prepare a saturated solution by adding an excess amount of the amino acid to a known volume of the solvent in a vial.

  • Equilibrate the mixture by stirring or shaking at a constant temperature for an extended period (e.g., 24 hours) to ensure saturation.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved amino acid using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.[9][10]

Measurement of Specific Optical Rotation

The specific rotation is a fundamental property of a chiral molecule and confirms its enantiomeric identity.

Apparatus:

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (e.g., 1 dm length)

Procedure:

  • Accurately weigh a sample of this compound (e.g., 100 mg).

  • Dissolve the sample in a suitable solvent (e.g., water, 0.1 M HCl, or an organic solvent in which it is soluble) in a volumetric flask (e.g., 10 mL) and fill to the mark.

  • Calibrate the polarimeter with a blank (the pure solvent).

  • Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[11][12]

Experimental Workflow and Data Relationships

The characterization of a novel amino acid like this compound follows a logical progression of experiments. The results of these experiments are often interrelated and contribute to a comprehensive understanding of the molecule's physical nature.

G Workflow for Physical Property Determination of a Novel Amino Acid cluster_synthesis Synthesis & Purification cluster_properties Physical Property Determination cluster_data Data Analysis & Application Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (e.g., HPLC, NMR) Purification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Pure Compound Solubility Solubility Profiling Purity_Analysis->Solubility Pure Compound Optical_Rotation Optical Rotation Measurement Purity_Analysis->Optical_Rotation Pure Compound Data_Compilation Data Compilation & Comparison Melting_Point->Data_Compilation Solubility->Data_Compilation Optical_Rotation->Data_Compilation Application Informs Drug Development & Synthesis Strategies Data_Compilation->Application

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and physical characterization of a novel amino acid.

This guide serves as a foundational resource for researchers working with this compound. While key identifiers such as molecular weight and formula are established, further experimental determination of properties like melting point, solubility, and specific rotation of the unprotected form is necessary for a complete physical profile. The provided protocols offer a standardized approach to obtaining this critical data.

References

Enantioselective Synthesis of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established and effective methodologies for the enantioselective synthesis of (R)-3-Amino-2-benzylpropanoic acid, a valuable chiral building block in the development of pharmaceuticals. The focus is on providing detailed, actionable experimental protocols and comparative data to aid in the practical application of these synthetic strategies. Two primary approaches will be detailed: the use of chiral auxiliaries to direct stereochemistry and the enzymatic resolution of a racemic mixture.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of a recoverable chiral auxiliary is a powerful and widely employed strategy for the asymmetric synthesis of β-amino acids. The Evans oxazolidinone auxiliaries are particularly effective in directing the stereochemical outcome of conjugate addition reactions. This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate, a highly diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

General Workflow

The overall synthetic strategy involves three key stages:

  • Acylation: The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is acylated with acryloyl chloride to form the corresponding N-enoyl derivative.

  • Diastereoselective Conjugate Addition: A benzyl nucleophile, typically in the form of an organocuprate reagent, is added to the α,β-unsaturated system of the N-enoyl oxazolidinone. The steric bulk of the chiral auxiliary directs the approach of the nucleophile, leading to the formation of one diastereomer in high excess.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the product of the conjugate addition, typically under mild hydrolytic conditions, to afford the target this compound and allow for the recovery of the auxiliary.

cluster_0 Chiral Auxiliary-Mediated Synthesis Start (S)-4-benzyl-2-oxazolidinone Acylation Acylation with Acryloyl Chloride Start->Acylation N_enoyl N-Acryloyl Oxazolidinone Acylation->N_enoyl Conjugate_Addition Diastereoselective Conjugate Addition of Benzyl Cuprate N_enoyl->Conjugate_Addition Adduct Diastereomerically Enriched Adduct Conjugate_Addition->Adduct Cleavage Auxiliary Cleavage (LiOH/H2O2) Adduct->Cleavage Final_Product This compound Cleavage->Final_Product Recovered_Auxiliary Recovered (S)-4-benzyl-2-oxazolidinone Cleavage->Recovered_Auxiliary cluster_1 Enzymatic Kinetic Resolution Start Racemic Ethyl 3-Amino-2-benzylpropanoate Enzymatic_Hydrolysis Enzymatic Hydrolysis (Candida antarctica lipase B) Start->Enzymatic_Hydrolysis Mixture Mixture of: (R)-Ethyl Ester (S)-Carboxylic Acid Enzymatic_Hydrolysis->Mixture Separation Separation Mixture->Separation R_Ester (R)-Ethyl Ester Separation->R_Ester S_Acid (S)-Carboxylic Acid Separation->S_Acid Hydrolysis Hydrolysis R_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

A Technical Guide to (R)-3-Amino-2-benzylpropanoic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid is a chiral non-proteinogenic β-amino acid that serves as a critical building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a benzyl side chain on a β-amino acid scaffold, allows for the synthesis of peptidomimetics with modified backbones. These modified peptides, often referred to as β-peptides, exhibit enhanced stability against enzymatic degradation and can adopt unique secondary structures, making them valuable tools for developing novel therapeutic agents and research probes. This guide provides an in-depth overview of the chemical properties, applications, and a representative experimental workflow for the utilization of this compound in research settings.

Core Data Presentation

The key identifiers and physicochemical properties of this compound are summarized below for easy reference.

Identifier/PropertyValue
CAS Number 183182-07-2
MDL Number MFCD07372494
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white powder
Purity Typically ≥98%
Storage Store at 2-8°C

Applications in Research and Drug Development

This compound is primarily utilized in the following areas:

  • Peptide Synthesis: It is a fundamental component for the synthesis of β-peptides and other peptidomimetics. The incorporation of this β-amino acid into a peptide sequence can induce novel secondary structures, such as helices and turns, which can mimic or disrupt biological interactions.

  • Drug Discovery: Due to their enhanced proteolytic stability, peptides containing this compound are promising candidates for drug development. They can be designed to target a variety of biological pathways implicated in disease.

  • Biochemical Probes: These modified peptides can be used as tools to study protein-protein interactions, enzyme mechanisms, and other biological processes where natural peptides would be rapidly degraded.

Experimental Protocols

A common application of this compound is in Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry. Below is a representative protocol for the incorporation of an Fmoc-protected this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Diethyl ether

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • Pre-activate a solution of Fmoc-protected this compound (3-5 equivalents) in DMF with HBTU (3-5 equivalents) and DIEA (6-10 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: Once the synthesis is complete, remove the final N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The following diagrams illustrate the role of this compound in the broader context of drug discovery and a typical experimental workflow for its use in peptide synthesis.

Drug_Discovery_Workflow cluster_synthesis Peptide Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development A (R)-3-Amino-2- benzylpropanoic acid B Solid-Phase Peptide Synthesis (SPPS) A->B Building Block C β-Peptide Library B->C Generates D High-Throughput Screening C->D E Lead Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G In vitro & In vivo Testing F->G H Lead Optimization G->H I Candidate Drug H->I

Caption: Drug Discovery Workflow using this compound.

Peptide_Synthesis_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-(R)-3-Amino-2- benzylpropanoic acid (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid? Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Cleavage No Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified β-Peptide Purification->End

Caption: Experimental Workflow for Solid-Phase Peptide Synthesis.

Spectroscopic Analysis of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Amino-2-benzylpropanoic acid, a chiral non-proteinogenic amino acid of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of available spectroscopic data and detailed experimental protocols for its acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for confirming the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1] The molecular formula of the compound is C10H13NO2, with a molecular weight of 179.22 g/mol and an exact mass of 179.094629 g/mol .[1]

PropertyValue
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Exact Mass179.094629 g/mol
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol for Mass Spectrometry

The following outlines a general protocol for acquiring mass spectrometry data for a solid organic compound like this compound. The most common method involves placing the sample in the gas phase within a vacuum.[2]

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[3]

  • Further dilute an aliquot of this solution to a final concentration suitable for the instrument, typically in the range of 10-100 micrograms per mL.[3]

  • Ensure the final solution is free of any particulate matter by filtration if necessary.[3]

  • Transfer the solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.[3]

Instrumentation and Analysis:

  • Ionization: The sample molecules are converted to ions. Electron impact (EI) is a common method where a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[2]

  • Acceleration: The newly formed ions are then accelerated by charged plates.[2]

  • Deflection: The ion stream enters a magnetic field, where the ions are deflected based on their mass-to-charge ratio.[2]

  • Detection: The deflected ions are detected by a plate at the end of the system, which measures the charge they impart.[2]

The resulting mass spectrum will show the molecular ion peak (M+) and various fragment ions, which can provide structural information.[2] For accurate mass determination, high-resolution mass spectrometry (HRMS) can be employed to distinguish between molecular formulas with the same nominal mass.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

For an amino acid like this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional group and local electronic environment.[4]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for preparing an amino acid sample for NMR analysis.[4][5]

Sample Preparation:

  • Dissolution: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) for amino acids.[4]

  • pH Adjustment: The pH (or pD in D₂O) of the solution can significantly affect the chemical shifts of ionizable groups. Adjust the pD to a desired value (e.g., neutral pD ~7.0-7.4) using small amounts of DCl or NaOD.[4]

  • Internal Standard: An internal standard may be added for chemical shift referencing or quantification.

  • Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.[4]

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer.

  • ¹H NMR: A standard 1D proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30) is typically used.[4] Important parameters include the spectral width (typically 0-200 ppm), transmitter frequency offset, and a sufficient number of scans due to the low natural abundance of ¹³C.[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, several methods can be used to prepare the sample for IR analysis.

Thin Solid Film Method: [6]

  • Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

  • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[6]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6]

KBr Pellet Method: [7][8]

  • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[7]

  • Place the finely ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the spectrometer for analysis.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Dissolve Dissolve Sample Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (if necessary) Dilute->Filter Transfer Transfer to Vial Filter->Transfer Ionize Ionization (e.g., EI) Transfer->Ionize Accelerate Acceleration Ionize->Accelerate Deflect Deflection (Magnetic Field) Accelerate->Deflect Detect Detection Deflect->Detect Data Mass Spectrum Detect->Data NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve in Deuterated Solvent Adjust_pD Adjust pD Dissolve->Adjust_pD Add_Standard Add Internal Standard (optional) Adjust_pD->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Place_in_Spectrometer Place in Spectrometer Transfer->Place_in_Spectrometer Acquire_1H Acquire ¹H Spectrum Place_in_Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Place_in_Spectrometer->Acquire_13C H_NMR_Data ¹H NMR Spectrum Acquire_1H->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum Acquire_13C->C_NMR_Data IR_Spectroscopy_Workflow cluster_thin_film Thin Film Method cluster_kbr KBr Pellet Method Start Solid Sample Dissolve Dissolve in Volatile Solvent Start->Dissolve Grind Grind with KBr Start->Grind Deposit Deposit on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent Deposit->Evaporate Analysis FT-IR Analysis Evaporate->Analysis Press Press into Pellet Grind->Press Press->Analysis IR_Spectrum IR Spectrum Analysis->IR_Spectrum

References

Unveiling the Structural Landscape of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-benzylpropanoic acid, a chiral β-amino acid, serves as a critical building block in the synthesis of peptidomimetics and pharmacologically active molecules. Its unique structural scaffold, featuring a benzyl group at the C2 position, imparts specific conformational constraints that are of significant interest in drug design and development. This technical guide provides a comprehensive overview of the available structural information, synthetic approaches, and applications of this important molecule.

Molecular Structure and Properties

While the complete single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases, its molecular structure is well-defined. The molecule consists of a propanoic acid backbone with an amino group attached to the β-carbon (C3) and a benzyl group attached to the α-carbon (C2). The stereochemistry at the C2 position is designated as (R).

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound

Experimental Protocols: Synthesis of β-Amino Acids

While a specific protocol for the synthesis of this compound is not detailed in the available literature, general methods for the asymmetric synthesis of 2-substituted-3-aminopropanoic acids provide a foundational approach. One such methodology involves the conjugate addition of an amine to an α,β-unsaturated system.

The following diagram outlines a generalized workflow for the synthesis of β-amino acids, which can be adapted for the target molecule.

synthesis_workflow start Starting Materials (e.g., α,β-unsaturated ester, chiral amine) step1 Conjugate Addition start->step1 step2 Diastereoselective Protonation or Alkylation step1->step2 step3 Deprotection step2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for β-amino acids.

A detailed experimental protocol for a related compound, as described in the literature, would typically involve the following steps:

  • Preparation of the α,β-unsaturated precursor: Synthesis of a suitable acrylate or propiolate derivative.

  • Chiral Auxiliary Mediated Conjugate Addition: Reaction of the precursor with a chiral amine or an amine equivalent in the presence of a chiral auxiliary to induce stereoselectivity.

  • Quenching and Workup: Careful quenching of the reaction and extraction of the product.

  • Purification: Purification of the intermediate product by chromatography.

  • Deprotection/Hydrolysis: Removal of protecting groups and the chiral auxiliary to yield the final β-amino acid.

  • Crystallization: Crystallization from a suitable solvent system to obtain the pure product.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools for researchers and professionals in drug development. The Fmoc-protected version of this amino acid is particularly useful in solid-phase peptide synthesis (SPPS).

The incorporation of this β-amino acid into peptide chains can lead to the formation of peptidomimetics with enhanced stability against enzymatic degradation and unique conformational properties. This is a key strategy in the design of novel therapeutic agents.

The logical relationship for its application in drug development can be visualized as follows:

drug_development_logic compound This compound spps Solid-Phase Peptide Synthesis compound->spps peptidomimetics Peptidomimetics spps->peptidomimetics properties Enhanced Stability & Unique Conformation peptidomimetics->properties drug_discovery Drug Discovery & Development properties->drug_discovery

Caption: Role in drug discovery and development.

Conclusion

While the precise crystallographic data for this compound remains to be publicly reported, its significance as a chiral building block in medicinal chemistry is well-established. The synthetic strategies for related β-amino acids provide a clear pathway for its preparation. The ability of this compound to introduce specific structural features into peptides makes it a valuable asset in the ongoing quest for novel and effective therapeutic agents. Further research into its solid-state structure could provide deeper insights into its conformational preferences and aid in the rational design of future drug candidates.

Navigating the Physicochemical Landscape of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (R)-3-Amino-2-benzylpropanoic acid, a critical beta-amino acid derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physicochemical properties, along with detailed experimental protocols for its evaluation.

Introduction

Solubility Profile

The solubility of this compound is anticipated to be influenced by the presence of both a hydrophobic benzyl group and hydrophilic amino and carboxylic acid moieties. Like other amino acids, its solubility is expected to be highly dependent on the pH of the medium.

Expected Solubility Behavior

Based on general principles for amino acids and data from structural analogs such as L-homophenylalanine, the following solubility characteristics are anticipated:

  • Aqueous Solubility: Low solubility is expected in neutral water due to the nonpolar benzyl side chain.

  • pH-Dependent Solubility: Solubility is predicted to increase significantly in both acidic and alkaline solutions. In acidic conditions (pH < 2.5), the amino group is protonated, while in alkaline conditions (pH > 9.5), the carboxylic acid group is deprotonated, leading to the formation of more soluble salt forms[1][2][3].

  • Organic Solvent Solubility: Limited solubility is expected in nonpolar organic solvents. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be more effective, particularly for protected forms of the amino acid[4][5]. Beta-amino acids are generally described as being difficult to dissolve in ethanol and ether.

Illustrative Solubility Data

The following table presents a hypothetical summary of the expected solubility profile of this compound. Note: This data is illustrative and must be confirmed by experimental analysis.

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)
Purified Water (pH 7.0)25< 1
0.1 M HCl (pH ~1)25> 10
0.1 M NaOH (pH ~13)25> 10
Ethanol25< 0.5
Methanol25< 1
Dimethyl Sulfoxide (DMSO)25> 20
Dimethylformamide (DMF)25> 20
Experimental Protocol for Solubility Determination

A robust determination of solubility can be achieved using the shake-flask method followed by a suitable analytical technique for quantification.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing the selected solvents (e.g., water, buffers of varying pH, organic solvents).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are allowed to settle, and the supernatant is carefully collected after centrifugation or filtration through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Equilibrate at constant temperature A->B C Centrifuge or filter suspension B->C D Collect clear supernatant C->D E Analyze concentration by HPLC D->E

Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and photodecomposition.

Expected Stability Behavior
  • pH-Dependent Stability: Amino acids can exhibit instability in solution, particularly at acidic pH where degradation to byproducts can occur[6]. Beta-aminoketones, which share some structural similarities, are known to be stable under acidic conditions but can eliminate at neutral or alkaline pH[7]. The stability of this compound in solution is therefore expected to be pH-dependent.

  • Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. However, thermal degradation can be expected at elevated temperatures, with potential decomposition near its melting point.

  • Photostability: The presence of the benzyl chromophore suggests potential sensitivity to light, which could lead to photodegradation upon exposure to UV or visible light.

Illustrative Stability Data (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways. The following table provides an illustrative summary of expected outcomes.

Stress ConditionDurationExpected Degradation
0.1 M HCl72 hoursPotential for degradation
0.1 M NaOH72 hoursPotential for degradation
3% H₂O₂24 hoursPotential for oxidation
Heat (60 °C)7 daysMinimal degradation
Light (ICH Q1B)10 daysPotential for photodegradation
Experimental Protocol for Stability-Indicating Method Development and Forced Degradation

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

Methodology:

  • Method Development: A reverse-phase HPLC method is developed using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with an appropriate buffer and modifier like trifluoroacetic acid or formic acid). The detector wavelength should be selected based on the UV absorbance maximum of the compound.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: The compound is dissolved in 0.1 M HCl and 0.1 M NaOH and kept at a controlled temperature (e.g., 60 °C). Samples are taken at various time points, neutralized, and analyzed.

    • Oxidation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: The solid compound is stored in a high-temperature oven (e.g., 80 °C), and a solution is refluxed.

    • Photostability: The compound (in solid and solution form) is exposed to light as per ICH Q1B guidelines.

  • Analysis: All stressed samples are analyzed by the developed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is performed to ensure that the parent peak is free from co-eluting degradants.

G cluster_method Method Development cluster_stress Forced Degradation cluster_analysis Analysis A Develop RP-HPLC Method B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photostability (ICH Q1B) A->E F Analyze by HPLC-PDA B->F C->F D->F E->F G Assess Peak Purity F->G

Workflow for stability-indicating method development.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a scientifically grounded framework for its characterization. The provided protocols offer a clear path for researchers to generate the necessary data to support drug development activities. The anticipated pH-dependent solubility and potential for degradation under stress conditions highlight the importance of thorough experimental evaluation to ensure the development of a safe, effective, and stable pharmaceutical product.

References

The Biological Activity of Beta-Benzyl-Beta-Aminopropanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive overview of the publicly available information regarding the biological activity of beta-benzyl-beta-aminopropanoic acid, also known as N-benzyl-beta-alanine or 3-(benzylamino)propanoic acid. Despite a thorough review of scientific literature and chemical databases, there is a notable scarcity of in-depth studies detailing the specific pharmacological effects, mechanism of action, and quantitative biological data for this compound. The primary role of beta-benzyl-beta-aminopropanoic acid and its esters appears to be as a chemical intermediate in the synthesis of more complex molecules, rather than as a bioactive agent itself. This guide summarizes the available information and highlights the current gaps in knowledge.

Chemical Identity

PropertyValue
IUPAC Name 3-(benzylamino)propanoic acid
Synonyms N-benzyl-beta-alanine, beta-benzyl-beta-aminopropanoic acid
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1]
CAS Number 5426-62-0[1]

Known and Potential Biological Contexts

The current body of scientific literature does not contain specific studies detailing the biological activity of beta-benzyl-beta-aminopropanoic acid. However, its structural components and appearances in broader chemical and pharmacological research provide some context for its potential roles.

Use as a Synthetic Intermediate

The most prominent mention of a derivative of beta-benzyl-beta-aminopropanoic acid is in the context of synthesizing cognition-enhancing compounds. Specifically, N-Benzyl beta alanine-2,2,3,3-d4 ethyl ester has been synthesized as an intermediate in the development of muscarinic agonists, which are compounds that stimulate muscarinic acetylcholine receptors and are of interest for treating cognitive disorders.[2] This suggests that the N-benzyl-beta-alanine scaffold is a useful building block for creating more complex molecules with potential therapeutic applications.

The general workflow for such a synthesis can be conceptualized as follows:

G cluster_synthesis Synthetic Pathway Beta-Alanine_Ester Beta-Alanine Ester Reductive_Amination Reductive Amination Beta-Alanine_Ester->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination N_Benzyl_Beta_Alanine_Ester N-Benzyl-Beta-Alanine Ester Reductive_Amination->N_Benzyl_Beta_Alanine_Ester Further_Modification Further Chemical Modifications N_Benzyl_Beta_Alanine_Ester->Further_Modification Bioactive_Compound Target Bioactive Compound (e.g., Muscarinic Agonist) Further_Modification->Bioactive_Compound

Caption: Synthetic route utilizing N-benzyl-beta-alanine ester as an intermediate.

Structurally Related Compounds

While data on beta-benzyl-beta-aminopropanoic acid is lacking, research into structurally related compounds may offer some insights into potential, though unconfirmed, areas of biological relevance.

  • Beta-Alanine and its Derivatives: Beta-alanine itself is a well-studied non-essential amino acid that serves as a precursor to carnosine, a dipeptide with significant buffering capacity in muscle tissue.[3][4] Supplementation with beta-alanine has been shown to enhance muscular endurance.[3][4] Various derivatives of beta-alanine have been synthesized and investigated for a range of biological activities, including antimicrobial effects.[5]

  • Beta-Phenylalanine Derivatives: This class of compounds, which are isomers of beta-benzyl-beta-aminopropanoic acid, has been explored for various therapeutic applications. They are recognized for their potential to mimic natural alpha-amino acids, conferring biological activity and improved stability.[6]

Quantitative Data

A comprehensive search of the available literature and databases did not yield any quantitative biological data for beta-benzyl-beta-aminopropanoic acid, such as IC₅₀, EC₅₀, or binding affinity values.

Experimental Protocols

As no specific studies on the biological activity of beta-benzyl-beta-aminopropanoic acid have been identified, there are no corresponding experimental protocols to report.

Signaling Pathways

There is no information available in the current literature to suggest the involvement of beta-benzyl-beta-aminopropanoic acid in any specific signaling pathways.

Conclusion and Future Directions

The biological activity of beta-benzyl-beta-aminopropanoic acid remains largely uncharacterized in the public domain. Its primary documented role is that of a synthetic precursor in the development of other chemical entities. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap.

Future research could focus on:

  • Screening for Biological Activity: Initial in vitro screening assays could be conducted to determine if beta-benzyl-beta-aminopropanoic acid exhibits any activity across a range of biological targets, such as receptors, enzymes, or ion channels.

  • Pharmacokinetic and Toxicological Profiling: Basic ADME (absorption, distribution, metabolism, and excretion) and toxicity studies would be essential to understand the compound's behavior in a biological system.

  • Comparative Studies: A comparative analysis with structurally similar compounds, such as beta-phenylalanine derivatives, could help to elucidate structure-activity relationships.

The logical progression for investigating a compound with limited data is outlined below:

G Compound Beta-Benzyl-Beta-Aminopropanoic Acid (Limited Data) Screening In Vitro Biological Screening (Target Identification) Compound->Screening ADME_Tox ADME/Toxicity Profiling Compound->ADME_Tox Hit_Identification Identification of Biological 'Hits' Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies

Caption: Proposed workflow for investigating the biological activity of a novel compound.

Until such studies are conducted and published, beta-benzyl-beta-aminopropanoic acid will likely continue to be regarded primarily as a chemical building block rather than a compound with defined biological effects.

References

A Technical Guide to the Commercial Sourcing and Quality Evaluation of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral amino acid derivative that serves as a critical building block in pharmaceutical research and development. Its unique structure is instrumental in the synthesis of novel bioactive molecules and peptide-based drugs.[1] This guide provides an overview of commercial suppliers, quality control considerations, and a recommended workflow for sourcing this essential compound.

Commercial Supplier Overview

The availability and specifications of this compound hydrochloride can vary between suppliers. The following table summarizes key quantitative data from several commercial sources to facilitate comparison. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate information.

SupplierCAS NumberMolecular WeightPurity/AssayStorage Conditions
BLDpharm 1276055-51-6215.68Specification GradeInert atmosphere, 2-8°C[2]
Chem-Impex 1276055-51-6215.68Not specified2-8°C[1]
Bide Pharmatech Ltd 1276055-51-6Not specifiedNot specifiedNot specified[3]
AstaTech, Inc. (via Sigma-Aldrich) 1010806-95-7 (S-enantiomer)215.6897%2-8°C[4]

Note: Data is based on publicly available information and may not reflect all available product grades. The (S)-enantiomer is included for comparative purposes.

Quality Control and Analytical Methodologies

Ensuring the identity, purity, and chiral integrity of this compound hydrochloride is critical for reproducible research and drug development. While suppliers perform their own quality control, end-users may conduct independent verification. Below are typical analytical methods employed.

Representative Experimental Protocols:

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound. The specific column, mobile phase, and gradient may need to be optimized.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent) for enantiomeric purity, or a standard C18 column for chemical purity.

  • Mobile Phase: A mixture of solvents such as acetonitrile and water with a modifier like trifluoroacetic acid (TFA). The exact ratio depends on the column and desired separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Procedure:

    • Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).

    • Inject a small volume (e.g., 5-10 µL) of the solution onto the HPLC system.

    • Run the analysis and record the chromatogram.

    • Purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage. Suppliers like Sigma-Aldrich specify purity of similar compounds as ≥98% (HPLC).

B. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Procedure:

    • Acquire a ¹H NMR spectrum to observe the proton signals. The chemical shifts, integration values, and coupling patterns should be consistent with the expected structure of this compound hydrochloride.

    • Acquire a ¹³C NMR spectrum to confirm the presence of all carbon atoms in the molecule.

    • Advanced 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural elucidation if necessary.

Supplier Selection and Procurement Workflow

Selecting the right supplier is a critical step that involves more than just comparing prices. The following workflow provides a logical approach to qualifying and procuring the compound.

G A 1. Initial Supplier Screening B 2. Request CoA & Quote A->B Identify Potential Suppliers C 3. Technical Data Review B->C Receive Documents D 4. Purity & Impurity Profile Check C->D Data Sufficient? E 5. Supplier Qualification D->E Meets Specs? G Reject D->G Fails Specs? F 6. Final Selection & Procurement E->F Passes Qual. G->A Restart Search

Caption: A logical workflow for selecting a chemical supplier.

This workflow ensures a systematic evaluation of potential suppliers based on critical quality and logistical parameters, leading to the procurement of high-quality material suitable for research and development purposes.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-3-Amino-2-benzylpropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid is a β-amino acid analog of phenylalanine that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can confer unique structural and functional properties, making it a subject of interest for therapeutic and research applications. As a β-amino acid, it introduces an additional carbon into the peptide backbone, which can lead to enhanced proteolytic stability, a key attribute for peptide-based drug candidates. Peptides containing this and similar β-amino acid residues have been explored for various biological activities, including antimicrobial and anticancer effects.

The presence of a benzyl group on the β-carbon also introduces steric hindrance, which necessitates optimized coupling protocols during SPPS to ensure high efficiency and purity of the final peptide product. These application notes provide detailed methodologies and technical considerations for the successful incorporation of this compound into synthetic peptides using the widely adopted Fmoc/tBu strategy.

Properties of Fmoc-(R)-3-Amino-2-benzylpropanoic Acid

The Nα-Fmoc protected form of this compound is the standard derivative used in Fmoc-based SPPS. Key properties of this building block are summarized below.

PropertyValue
Molecular Formula C₂₅H₂₃NO₄
Molecular Weight 401.46 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Storage 2-8°C

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide containing an this compound residue on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • Fmoc-(R)-3-Amino-2-benzylpropanoic acid

  • Other required Nα-Fmoc-protected α-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC), reagent grade

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt), reagent grade

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA), reagent grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Dithiothreitol (DDT), reagent grade

  • Water, HPLC grade

  • Diethyl ether, ACS grade

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe or a dedicated peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard α-Amino Acids:

    • Dissolve 4 equivalents of the Fmoc-α-amino acid and 4 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

    • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-(R)-3-Amino-2-benzylpropanoic Acid:

    • Due to the steric hindrance of this β-amino acid, a more robust coupling strategy is recommended.

    • Dissolve 4 equivalents of Fmoc-(R)-3-Amino-2-benzylpropanoic acid and 4 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA and allow for a pre-activation time of 5 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours, or overnight if necessary.

    • Monitor the coupling reaction using the Kaiser test. A double coupling is often necessary to achieve a high coupling efficiency.

  • Repeat Cycles: Repeat steps 2, 3, and 4 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DDT (92.5:2.5:2.5:2.5, v/v/v/w).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Quantitative Data Summary

The incorporation of sterically hindered β-amino acids like this compound can present challenges in achieving high coupling efficiency. The following table provides a general comparison of expected outcomes with standard and optimized protocols. Actual results will be sequence-dependent.

ParameterStandard Protocol (e.g., DIC/HOBt, 2h)Optimized Protocol (e.g., HATU/DIPEA, 4-6h, Double Coupling)
Coupling Efficiency 70-85%>95%
Crude Peptide Purity Moderate to LowHigh
Overall Yield LowerHigher

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Deprotection->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection after final coupling Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship for Coupling Optimization

Coupling_Optimization Problem Steric Hindrance of This compound Challenge Incomplete Coupling Problem->Challenge Solution1 Use Potent Coupling Reagent (e.g., HATU) Challenge->Solution1 Solution2 Increase Coupling Time Challenge->Solution2 Solution3 Perform Double Coupling Challenge->Solution3 Outcome Improved Coupling Efficiency & Peptide Purity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Strategy to overcome challenges in coupling hindered β-amino acids.

Biological Applications and Signaling Pathways

Peptides incorporating β-amino acid analogs of phenylalanine have shown promise as antimicrobial agents. These peptides often exert their effect by disrupting the bacterial cell membrane. The proposed mechanism of action for many antimicrobial peptides (AMPs) involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation and cell lysis.

Putative Signaling Pathway for Antimicrobial Activity

Antimicrobial_Pathway Peptide Peptide containing This compound Interaction Electrostatic Interaction Peptide->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Insertion Hydrophobic Insertion into Lipid Bilayer Interaction->Insertion Pore Pore Formation / Membrane Disruption Insertion->Pore Lysis Cell Lysis & Bacterial Death Pore->Lysis

Caption: Proposed mechanism of action for antimicrobial peptides.

Conclusion

The incorporation of this compound into synthetic peptides is a viable strategy to enhance their therapeutic potential, particularly by increasing their resistance to enzymatic degradation. While its steric bulk presents a synthetic challenge, the use of optimized coupling protocols, including potent activating agents like HATU and extended reaction times, can lead to high-purity peptides. The resulting β-peptides are promising candidates for the development of novel therapeutics, such as antimicrobial agents that target and disrupt bacterial membranes. The protocols and data presented herein provide a foundation for researchers to successfully utilize this versatile building block in their peptide synthesis endeavors.

Application Notes and Protocols for Fmoc-protected (R)-3-Amino-2-benzylpropanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-protected (R)-3-Amino-2-benzylpropanoic acid is a crucial building block in modern peptide chemistry, particularly in the realm of drug discovery and development.[1][2] Its incorporation into peptide sequences can significantly enhance their bioactivity and metabolic stability, properties that are vital for the development of therapeutic peptides.[1][2] This non-natural amino acid, a derivative of phenylalanine, features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus, making it perfectly suited for solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy.[3][4] The unique structural characteristics of this compound, including its benzyl side chain, contribute to the conformational rigidity of the resulting peptides, which can lead to improved receptor binding and biological activity. These application notes provide a comprehensive guide to the use of Fmoc-(R)-3-Amino-2-benzylpropanoic acid in peptide synthesis, including its physicochemical properties, detailed experimental protocols, and the logical framework for its application in enhancing peptide drug candidates.

Physicochemical and Reagent Data

A clear understanding of the properties of Fmoc-(R)-3-Amino-2-benzylpropanoic acid and the reagents used in SPPS is essential for successful peptide synthesis.

ParameterValueReference
Chemical Name Fmoc-protected this compoundN/A
Molecular Formula C₂₅H₂₃NO₄N/A
Molecular Weight 401.46 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in DMF, NMP, and other common SPPS solventsN/A
Storage Store at 2-8°CN/A
Reagent/SolventFunctionTypical Concentration/Amount
Rink Amide Resin Solid support for peptide synthesis, yields a C-terminal amide.0.1 - 1.0 mmol/g substitution
N,N-Dimethylformamide (DMF) Primary solvent for washing and coupling steps.As required
Dichloromethane (DCM) Solvent for washing steps.As required
Piperidine Base for the removal of the Fmoc protecting group.20% (v/v) in DMF
Coupling Reagents (e.g., HBTU, HATU, DIC) Activate the carboxylic acid for amide bond formation.1.95 - 4.0 equivalents
Base (e.g., DIPEA, NMM) Activates the coupling reagent and neutralizes the protonated amine.2.0 - 6.0 equivalents
Trifluoroacetic acid (TFA) Cleaves the completed peptide from the resin.Typically in a cocktail (e.g., 95% TFA)
Scavengers (e.g., TIS, H₂O, EDT) Protect the peptide from reactive species during cleavage.Typically 2.5-5% in the cleavage cocktail

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-(R)-3-Amino-2-benzylpropanoic acid into a peptide sequence via manual solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain on the solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(R)-3-Amino-2-benzylpropanoic acid)

  • 20% Piperidine in DMF

  • Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

  • Base (e.g., 2 M DIPEA in NMP)

  • DMF

  • DCM

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-(R)-3-Amino-2-benzylpropanoic acid) (3 eq.) and a coupling activator like HOBt or Oxyma (3 eq.) in DMF.

    • Add the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Protocol 3: Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Solvents for HPLC (e.g., acetonitrile, water with 0.1% TFA)

  • Preparative and analytical RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

The following diagrams illustrate the workflow and logical basis for utilizing Fmoc-(R)-3-Amino-2-benzylpropanoic acid in peptide synthesis.

SPPS_Workflow Resin Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-(R)-3-Amino-2-benzylpropanoic acid + Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification Final_Peptide Final Bioactive Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-(R)-3-Amino-2-benzylpropanoic acid.

Logic_Diagram Start Start: Standard Peptide Incorporate Incorporate Fmoc-(R)-3-Amino-2-benzylpropanoic acid via SPPS Start->Incorporate Properties Increased Conformational Rigidity Enhanced Proteolytic Stability Incorporate->Properties Outcome Improved Receptor Binding Affinity Enhanced Bioavailability & Half-life Properties:f0->Outcome:f0 Properties:f1->Outcome:f1 Goal Goal: Potent & Stable Therapeutic Peptide Outcome->Goal

Caption: Logical relationship for enhancing peptide properties using Fmoc-(R)-3-Amino-2-benzylpropanoic acid.

Conclusion

Fmoc-protected this compound is an invaluable tool for peptide chemists engaged in the design and synthesis of novel therapeutic peptides. Its successful incorporation, following the detailed protocols outlined in these application notes, can lead to the generation of peptides with enhanced stability and biological activity. The provided workflows and logical diagrams serve as a guide for researchers to effectively utilize this versatile building block in their drug discovery and development endeavors. While general SPPS protocols are robust, optimization of coupling times and reagents for specific sequences containing this and other sterically demanding amino acids is always recommended to achieve the highest possible purity and yield.

References

(R)-3-Amino-2-benzylpropanoic Acid: A Versatile Chiral Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Amino-2-benzylpropanoic acid is a valuable chiral building block for the synthesis of a variety of bioactive molecules. Its inherent structural features, including a β-amino acid backbone and a benzyl side chain, make it a crucial component in the design of peptidomimetics and other small molecules targeting key biological pathways. This document provides detailed application notes and experimental protocols for the use of this compound in the development of Neuropeptide Y (NPY) receptor antagonists and integrin antagonists, two important classes of therapeutic agents.

Application Notes

This compound serves as a key precursor for introducing specific conformational constraints and pharmacophoric elements into drug candidates. Its applications are particularly prominent in the following areas:

  • Neuropeptide Y (NPY) Receptor Antagonists: NPY is a 36-amino acid peptide neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonists of NPY receptors, particularly the Y1 and Y2 subtypes, are being investigated for the treatment of obesity, metabolic syndrome, and mood disorders. The benzyl group of this compound can mimic the side chain of tyrosine, an important residue in NPY, while the β-amino acid scaffold provides metabolic stability.

  • Integrin Antagonists: Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is particularly overexpressed on the surface of angiogenic endothelial cells and some tumor cells, making it a key target for anti-cancer therapies. Small molecules that mimic the Arg-Gly-Asp (RGD) motif of extracellular matrix proteins can act as integrin antagonists. This compound can be incorporated into RGD mimetics to provide a rigid scaffold that correctly orients the key binding functionalities.

Bioactive Molecules Derived from this compound

Several potent and selective bioactive molecules have been synthesized using this compound as a starting material. The following tables summarize the quantitative data for representative compounds.

Table 1: Neuropeptide Y (NPY) Receptor Antagonists

Compound IDTarget ReceptorBioactivity (IC50/Ki)Reference
JNJ-31020028NPY Y2 ReceptorIC50 = 14 nM[1]
PYX-1NPY ReceptorPotent Antagonist[2]
PYX-2NPY ReceptorPotent Antagonist[2]

Table 2: Integrin Antagonists

Compound IDTarget ReceptorBioactivity (IC50)Reference
Compound 14αIIbβ320 nM
Compound 40αIIbβ3 / αvβ367 nM / 52 nM
FAKLFRGDαvβ3200 ng/mL[3]
RGDFAKLFαvβ3136.7 ng/mL[3]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key intermediates and representative bioactive molecules derived from this compound.

Protocol 1: Synthesis of a Dipeptide NPY Y1 Receptor Antagonist Intermediate

This protocol describes a general method for the synthesis of a dipeptide intermediate that can be further elaborated to generate NPY Y1 receptor antagonists.

Materials:

  • This compound

  • N-Boc-L-proline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Amine Protection: Protect the amino group of this compound with a suitable protecting group (e.g., Boc or Fmoc) using standard procedures.

  • Coupling Reaction:

    • Dissolve N-Boc-L-proline (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

    • Add a solution of the protected this compound (1.0 eq) and TEA (1.5 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated NaHCO3 solution, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the desired dipeptide.

Protocol 2: Solid-Phase Synthesis of an RGD Mimetic Integrin Antagonist

This protocol outlines the solid-phase synthesis of a linear RGD mimetic using this compound as a central scaffold component.

Materials:

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH)

  • This compound (with a suitable protecting group on the amine, e.g., Boc)

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-Gly-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) and shake for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH, 3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Incorporation of this compound:

    • Couple the Boc-protected this compound using the same activation and coupling procedure as in step 3.

  • Chain Elongation: Continue the cycle of deprotection and coupling with Fmoc-Arg(Pbf)-OH.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by molecules derived from this compound and a general workflow for their synthesis and evaluation.

NPY_Signaling cluster_receptor NPY Receptor (Y1/Y2) cluster_downstream Downstream Signaling NPY NPY Receptor Y1/Y2 Receptor NPY->Receptor G_protein Gi/o Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP production PKA Protein Kinase A cAMP->PKA Activation IP3_DAG IP3 / DAG PLC->IP3_DAG production Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activation ERK ERK Ca_PKC->ERK Activation Antagonist (R)-3-Amino-2-benzylpropanoic acid derivative Antagonist->Receptor Antagonism

Caption: Neuropeptide Y Receptor Signaling Pathway.

Integrin_Signaling cluster_receptor Integrin Receptor cluster_downstream Downstream Signaling ECM ECM (RGD) Integrin Integrin αvβ3 ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation PI3K PI3K Src->PI3K Activation ERK ERK Src->ERK Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ERK->Proliferation Antagonist (R)-3-Amino-2-benzylpropanoic acid derivative (RGD Mimetic) Antagonist->Integrin Antagonism

Caption: Integrin αvβ3 Signaling Pathway.

Experimental_Workflow Start This compound Step1 Protection of Functional Groups Start->Step1 Step2 Peptide Coupling or Organic Synthesis Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification (HPLC) Step3->Step4 Product Bioactive Molecule Step4->Product Step5 In vitro Biological Evaluation (e.g., Receptor Binding Assay) Product->Step5 Step6 In vivo Studies (e.g., Animal Models) Step5->Step6 Data Quantitative Data (IC50, Ki, etc.) Step5->Data

Caption: General Experimental Workflow.

References

Application of (R)-3-Amino-2-benzylpropanoic Acid in Developing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-3-Amino-2-benzylpropanoic acid is a chiral β-amino acid that serves as a crucial building block in the design and synthesis of potent and specific enzyme inhibitors. Its stereochemistry and structural features, particularly the benzyl group, allow for targeted interactions within the active sites of various enzymes. This application note details the utility of this compound in the development of inhibitors for metalloproteases, with a focus on Carboxypeptidase A and Angiotensin-Converting Enzyme (ACE), providing summarized quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form peptidomimetics with enhanced stability against proteolytic degradation.[1] this compound, in particular, is a valuable scaffold for creating inhibitors that can mimic the transition state of peptide hydrolysis. This document outlines its application, supported by experimental data and protocols, for researchers in drug discovery and development.

Application 1: Carboxypeptidase A Inhibition

Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that cleaves C-terminal amino acids from peptides and proteins. Inhibitors of CPA are valuable tools for studying its biological function and have potential therapeutic applications. Analogs of this compound have been shown to be potent inhibitors of CPA.

Quantitative Data for Carboxypeptidase A Inhibitors

A series of phosphonic acid analogues of 2-benzylsuccinate, which are structurally related to derivatives of this compound, have demonstrated potent inhibition of Carboxypeptidase A. The data below summarizes the inhibitory constants (Ki) for these compounds.

CompoundKi (μM)
(2RS)-2-benzyl-3-phosphonopropionic acid0.22 ± 0.05
(2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid0.72 ± 0.3
2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid2.1 ± 0.6
(2RS)-2-benzyl-4-phosphonobutyric acid370 ± 60

Data sourced from Grobelny et al., 1989.[2]

Mechanism of Inhibition

Derivatives of this compound can act as transition-state analogue inhibitors of Carboxypeptidase A. The tetrahedral geometry of modified functional groups, such as phosphonates, can mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by the enzyme.[2] Molecular modeling studies of similar inhibitors suggest that specific functional groups can coordinate with the active site zinc ion and form hydrogen bonds with key residues like Glu-270.[3]

cluster_CPA Carboxypeptidase A Active Site cluster_Inhibitor This compound Derivative Zn(II) Zn(II) Glu-270 Glu-270 Arg-127 Arg-127 Hydrophobic Pocket Hydrophobic Pocket Inhibitor Inhibitor Scaffold Benzyl Group Benzyl Group Inhibitor->Benzyl Group Positions into Coordinating Group e.g., Phosphonate Inhibitor->Coordinating Group Carboxylate Carboxylate Inhibitor->Carboxylate Benzyl Group->Hydrophobic Pocket Coordinating Group->Zn(II) Coordinates Coordinating Group->Glu-270 H-bond Carboxylate->Arg-127 Ionic Interaction

Fig 1. Proposed binding mode of an this compound derivative in the active site of Carboxypeptidase A.

Application 2: Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[4] ACE inhibitors are a major class of drugs used to treat hypertension and heart failure.[4][5] this compound can be utilized as a scaffold to develop novel ACE inhibitors.

Mechanism of ACE Inhibition

ACE is a zinc-dependent dipeptidyl carboxypeptidase.[4] Inhibitors typically function by chelating the active site zinc ion, thus blocking the binding and cleavage of angiotensin I. The benzyl group of this compound-derived inhibitors can fit into the hydrophobic S1 pocket of the ACE active site, while a zinc-coordinating group can interact with the catalytic zinc ion.

Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Renin Renin ACE ACE ACE_Inhibitor (R)-3-Amino-2-benzylpropanoic acid derivative ACE_Inhibitor->ACE Inhibits Bradykinin Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Fig 2. The role of ACE in the Renin-Angiotensin System and the point of intervention for ACE inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a generalized procedure based on common organic synthesis techniques for β-amino acids.

Materials:

  • This compound

  • Desired functional group precursor (e.g., diethyl benzylphosphonate for phosphonate derivatives)

  • Coupling agents (e.g., EDC, HOBt)

  • Appropriate solvents (e.g., DMF, DCM)

  • Boc-anhydride for amine protection

  • TFA for deprotection

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-terminal Protection: Protect the amino group of this compound with a Boc group using Boc-anhydride in a suitable solvent.

  • Carboxyl Group Activation: Activate the carboxylic acid group using a coupling agent like EDC/HOBt.

  • Coupling Reaction: React the activated amino acid with the desired nucleophile (e.g., an amino-functionalized phosphonate ester) to form the amide bond.

  • Purification: Purify the resulting compound using column chromatography.

  • Deprotection: Remove the Boc protecting group using an acid such as TFA.

  • Final Purification: Purify the final product to obtain the desired inhibitor.

A Start: (R)-3-Amino-2- benzylpropanoic acid B N-Boc Protection A->B C Carboxyl Activation (e.g., EDC/HOBt) B->C D Coupling with Nucleophile C->D E Purification (Chromatography) D->E F Boc Deprotection (TFA) E->F G Final Product: Enzyme Inhibitor F->G

Fig 3. General workflow for the synthesis of an enzyme inhibitor from this compound.
Protocol 2: Enzyme Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target enzyme like Carboxypeptidase A or ACE.

Materials:

  • Target enzyme (Carboxypeptidase A or ACE)

  • Substrate (e.g., Hippuryl-L-phenylalanine for CPA, HHL for ACE)

  • Synthesized inhibitor

  • Assay buffer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a specified time at a controlled temperature.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Monitor the rate of product formation over time using a spectrophotometer (for chromogenic substrates) or by taking time points for HPLC analysis.

  • Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations.

  • Determine IC50/Ki: Calculate the IC50 value from the dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism and Km of the substrate are known.

Conclusion

This compound is a versatile and valuable chiral building block for the development of enzyme inhibitors. Its inherent structural features facilitate the design of potent and selective inhibitors for metalloproteases such as Carboxypeptidase A and ACE. The provided protocols and data serve as a foundational guide for researchers aiming to utilize this compound in their drug discovery efforts. Further derivatization and optimization can lead to the development of novel therapeutic agents.

References

Application Notes and Protocols for the Coupling of (R)-3-Amino-2-benzylpropanoic Acid with Other Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid, a β-amino acid analog of phenylalanine, is a valuable building block in modern drug discovery and peptide chemistry. Its incorporation into peptide sequences can induce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. Peptides containing β-amino acids are of significant interest as they can mimic or inhibit biological processes and serve as scaffolds for novel therapeutics. This document provides detailed protocols for the chemical coupling of N-protected this compound to other amino acid residues, focusing on common solution-phase techniques.

Core Concepts in Peptide Coupling

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. To ensure specific bond formation and prevent unwanted side reactions, a systematic approach involving protecting groups and activating agents is necessary.

  • Protecting Groups: The α-amino group of the incoming amino acid must be temporarily blocked to prevent self-polymerization. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). Reactive side chains of amino acids must also be protected.

  • Carboxyl Group Activation: The carboxylic acid moiety of the N-protected amino acid is activated to make it more susceptible to nucleophilic attack by the amino group of the coupling partner. This is achieved using specific coupling reagents.

  • Coupling Reagents: A variety of reagents are available to facilitate amide bond formation. The choice of reagent is critical for achieving high yields and minimizing racemization, especially when dealing with sterically hindered amino acids.

Data Presentation: Coupling Method Comparison

The following table summarizes typical outcomes for the coupling of N-Boc-(R)-3-Amino-2-benzylpropanoic acid with a generic amino acid methyl ester (e.g., H-Gly-OMe) using different common coupling reagents. Yields and purity are representative and can vary based on the specific amino acid partner and reaction conditions.

Coupling Reagent/AdditiveBaseTypical Crude Yield (%)Typical Purity by HPLC (%)Notes
HATU DIPEA90-98>95Highly efficient, rapid, and low racemization. Ideal for sterically hindered couplings.
HBTU/HOBt DIPEA85-95>90A common and effective coupling reagent system. HOBt is added to suppress racemization.
EDC/HOBt DIPEA or NMM80-90>90Carbodiimide-based method; HOBt is crucial for preventing side reactions and racemization.
DIC/HOBt None (or DIPEA)80-90>90Similar to EDC, but the diisopropylurea byproduct is more soluble in organic solvents.

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: 1-Hydroxybenzotriazole; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DIC: N,N'-Diisopropylcarbodiimide; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; HPLC: High-Performance Liquid Chromatography.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of N-Boc-(R)-3-Amino-2-benzylpropanoic acid.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for sterically hindered amino acids like this compound due to its high efficiency and low rate of racemization.

Materials:

  • N-Boc-(R)-3-Amino-2-benzylpropanoic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-Boc-(R)-3-Amino-2-benzylpropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the amino acid ester hydrochloride (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred solution. The hydrochloride salt requires an extra equivalent of base for neutralization.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a more traditional and cost-effective carbodiimide-based method. The addition of HOBt is critical to suppress racemization and improve efficiency.

Materials:

  • N-Boc-(R)-3-Amino-2-benzylpropanoic acid

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • EDC hydrochloride

  • HOBt monohydrate

  • N-Methylmorpholine (NMM) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup reagents as listed in Protocol 1

Procedure:

  • Dissolve N-Boc-(R)-3-Amino-2-benzylpropanoic acid (1.0 eq), HOBt (1.2 eq), and the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM or DIPEA (1.1 eq) to neutralize the hydrochloride salt, followed by the addition of EDC·HCl (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight (12-16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, perform an aqueous workup as described in Protocol 1 (steps 6-8).

  • Purify the product by flash chromatography as needed.

Mandatory Visualizations

Coupling_Workflow General Workflow for Peptide Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A N-Boc-(R)-3-Amino- 2-benzylpropanoic acid E Dissolve reactants in anhydrous solvent (DMF) at 0°C to RT A->E B Amino Acid Ester HCl B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E F Stir for 2-16 hours (Monitor by TLC/LC-MS) E->F Activation & Coupling G Aqueous Workup (Acid/Base Washes) F->G Reaction Quench H Dry & Concentrate G->H I Purification (Flash Chromatography) H->I J Protected Dipeptide I->J

Caption: General workflow for solution-phase peptide coupling.

Logical_Relationship Logical Relationships in Peptide Coupling Reactivity Steric Hindrance of This compound Reagent Choice of Coupling Reagent Reactivity->Reagent influences Outcome Reaction Outcome Reagent->Outcome determines HATU HATU / PyBOP (Uronium/Phosphonium) Reagent->HATU EDC EDC / DIC (Carbodiimide) Reagent->EDC Yield High Yield Outcome->Yield Purity High Purity Outcome->Purity Racemization Low Racemization Outcome->Racemization HATU->Outcome more effective for hindered substrates EDC->Outcome effective, may require additives (HOBt)

Caption: Factors influencing the outcome of coupling reactions.

Application Notes and Protocols for the Synthesis of Peptidomimetics Using (R)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of peptidomimetics incorporating the unnatural β-amino acid, (R)-3-Amino-2-benzylpropanoic acid. The inclusion of this amino acid can enhance proteolytic stability and introduce unique conformational constraints in peptide-based therapeutics.[1] The protocols provided are primarily based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Introduction

This compound is a chiral β-amino acid derivative that serves as a valuable building block in the design of novel therapeutic agents.[2] Its unique structure allows for the exploration of enantiomeric properties, making it a crucial component in studies focused on drug efficacy and safety.[2] The incorporation of β-amino acids into peptide backbones can induce specific secondary structures, such as helices and turns, which can mimic the bioactive conformations of natural peptides and proteins. This structural influence, combined with increased resistance to enzymatic degradation, makes peptidomimetics containing this compound attractive candidates for drug development.

Data Presentation: Synthesis and Characterization of a Model Dipeptidomimetic

To illustrate the application of this compound in peptidomimetic synthesis, we present data for the synthesis of a model dipeptide, Ac-L-Ala-(R)-β-hPhe-NH₂, where β-hPhe represents the incorporated this compound residue.

StepProductSynthesis Scale (mmol)Coupling Time (h)Yield (%)Purity (by RP-HPLC, %)
1. Loading of Fmoc-(R)-β-hPhe-OH onto Rink Amide ResinFmoc-(R)-β-hPhe-Resin0.1495 (based on substitution)N/A
2. Fmoc DeprotectionH₂N-(R)-β-hPhe-Resin0.10.5>99N/A
3. Coupling of Ac-L-Ala-OHAc-L-Ala-(R)-β-hPhe-Resin0.1292N/A
4. Cleavage and DeprotectionAc-L-Ala-(R)-β-hPhe-NH₂0.1385 (crude)>95 (after purification)

Table 1: Synthesis Data for a Model Dipeptidomimetic. The data presented is illustrative of a typical synthesis and may vary based on specific laboratory conditions and reagents.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed Mass (m/z) [M+H]⁺
Ac-L-Ala-(R)-β-hPhe-NH₂C₁₅H₂₁N₃O₃291.1583292.1656

Table 2: Mass Spectrometry Analysis of the Purified Dipeptidomimetic.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptidomimetic containing this compound using the Fmoc/tBu strategy.

Protocol 1: Loading of the First Amino Acid (Fmoc-(R)-3-Amino-2-benzylpropanoic acid) onto Rink Amide Resin
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection of Resin: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat this step once for 15 minutes. Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-3-Amino-2-benzylpropanoic acid (0.4 mmol, 4 eq.), 1-hydroxybenzotriazole (HOBt) (0.4 mmol, 4 eq.), and O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (0.38 mmol, 3.8 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8) for 30 minutes. Wash the resin with DMF and DCM.

  • Drying: Dry the resin under vacuum.

Protocol 2: Elongation of the Peptide Chain
  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Activation: Activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Alanine-OH) as described in Protocol 1, step 3.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2 hours at room temperature. The completion of the coupling reaction can be monitored using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat steps 1-4 for each subsequent amino acid in the sequence.

Protocol 3: N-terminal Acetylation
  • Fmoc Deprotection: Perform the final Fmoc deprotection as described in Protocol 2, step 1.

  • Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Washing: Wash the resin with DMF and DCM.

Protocol 4: Cleavage from the Resin and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether (3 times).

  • Drying: Dry the crude peptide under vacuum.

Protocol 5: Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Workflow for the Solid-Phase Synthesis of a Dipeptidomimetic

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Coupling cluster_elongation Peptide Elongation cluster_final_steps Cleavage and Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple1 Couple to Resin Wash1->Couple1 Activate1 Activate Fmoc-(R)-β-hPhe-OH (HBTU/HOBt/DIPEA) Activate1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Wash2 Wash (DMF, DCM) Deprotect2->Wash2 Couple2 Couple to Peptide-Resin Wash2->Couple2 Activate2 Activate Ac-L-Ala-OH (HBTU/HOBt/DIPEA) Activate2->Couple2 Cleave Cleavage from Resin (TFA/TIS/H₂O) Couple2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

Caption: Solid-phase synthesis workflow for a dipeptidomimetic.

Logical Relationship of Key Synthesis Steps

Synthesis_Logic Start Start with Solid Support (e.g., Rink Amide Resin) Cycle Iterative Synthesis Cycle Start->Cycle Deprotection N-α-Fmoc Deprotection (Base Treatment) Cycle->Deprotection For each amino acid Final_Cleavage Final Cleavage & Deprotection (Acid Treatment) Cycle->Final_Cleavage After final residue Coupling Amino Acid Coupling (Activation & Amide Bond Formation) Deprotection->Coupling Coupling->Cycle Repeat for next residue Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Product Pure Peptidomimetic Purification->Final_Product

Caption: Key steps in solid-phase peptidomimetic synthesis.

References

Application Notes and Protocols for In Vitro Assay of (R)-3-Amino-2-benzylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid and its derivatives are analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Due to their structural similarity to GABA, these compounds are promising candidates for modulating GABAergic neurotransmission. Dysregulation of the GABA system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2]

The primary molecular targets for GABA analogs are the GABA transporters (GATs) and GABA-A receptors.[2] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Inhibition of GATs, particularly GAT1, prolongs the presence of GABA in the synapse and enhances inhibitory signaling. The GABA-A receptor is a ligand-gated ion channel that, upon binding to GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[3]

These application notes provide detailed in vitro assay protocols to characterize the activity of this compound derivatives on both GABA transporters and GABA-A receptors.

Data Presentation

The inhibitory activity of test compounds on GABA transporter subtype 1 (GAT1) and their binding affinity to the GABA-A receptor are summarized below. The data presented are for nipecotic acid derivatives, which are structurally related to this compound, and serve as a reference for expected results.

Table 1: Inhibitory Potency of Nipecotic Acid Derivatives on Human GAT1

CompoundGAT1 IC50 (µM)
(R)-Nipecotic acid>200
Tiagabine0.07
NNC-7110.04
Derivative 4(S)>200

Data sourced from multiple studies for comparative purposes.[2][4]

Table 2: Binding Affinity of Various Ligands to the GABA-A Receptor

CompoundReceptor SubtypeBinding Affinity (Ki in nM)
GABAα1β2γ230
Muscimolα1β2γ22
Bicucullineα1β2γ2250

Note: The binding affinities can vary depending on the specific alpha, beta, and gamma subunit composition of the GABA-A receptor.[3]

Experimental Protocols

[³H]GABA Uptake Assay for GAT1 Inhibition

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing the human GABA transporter 1 (GAT1).

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human GAT1 (hGAT1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 1 mM MgCl₂, 10 mM D-glucose, pH 7.4

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds (e.g., this compound derivatives)

  • Reference GAT1 inhibitor (e.g., Tiagabine)

  • Scintillation cocktail

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hGAT1 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Preparation of Solutions:

    • Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in Assay Buffer. The final DMSO concentration in the assay should be ≤ 0.1%.

    • Prepare the [³H]GABA solution in Assay Buffer to a final concentration of 10-20 nM.

  • Assay Performance:

    • On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with 200 µL of pre-warmed Assay Buffer.

    • Add 50 µL of Assay Buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add 50 µL of Assay Buffer without any inhibitor. For determining non-specific uptake, add 50 µL of a high concentration of a known potent inhibitor like Tiagabine (e.g., 100 µM).

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of the [³H]GABA solution to each well.

    • Incubate for 10-20 minutes at room temperature. The incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold PBS.

    • Lyse the cells by adding 50 µL of 0.1 M NaOH to each well and incubate for 30 minutes at 37°C.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add 3-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

GABA-A Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat or mouse whole brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Muscimol (specific activity ~15-30 Ci/mmol) or [³H]GABA

  • Test compounds

  • Unlabeled GABA (for non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation to each well.

    • Add 25 µL of various concentrations of the test compound.

    • For total binding, add 25 µL of Assay Buffer.

    • For non-specific binding, add 25 µL of a high concentration of unlabeled GABA (e.g., 1 mM).

    • Add 25 µL of [³H]Muscimol (final concentration ~1-5 nM).

    • Incubate the plate for 60 minutes on ice (4°C).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 3-5 mL of scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow start Start: Test (R)-3-Amino-2-benzylpropanoic acid derivatives gat_assay GAT1 Inhibition Assay ([³H]GABA Uptake) start->gat_assay gabaa_assay GABA-A Receptor Binding Assay (Radioligand Displacement) start->gabaa_assay cell_culture Cell Culture (HEK293-hGAT1) gat_assay->cell_culture membrane_prep Membrane Preparation (Rodent Brain) gabaa_assay->membrane_prep incubation_gat Incubation with Test Compound & [³H]GABA cell_culture->incubation_gat incubation_gabaa Incubation with Test Compound & [³H]Muscimol membrane_prep->incubation_gabaa scintillation_gat Scintillation Counting incubation_gat->scintillation_gat filtration_gabaa Filtration & Scintillation Counting incubation_gabaa->filtration_gabaa data_analysis_gat Data Analysis (IC50 Determination) scintillation_gat->data_analysis_gat data_analysis_gabaa Data Analysis (IC50 & Ki Determination) filtration_gabaa->data_analysis_gabaa end End: Characterize Compound Activity data_analysis_gat->end data_analysis_gabaa->end

Caption: Experimental workflow for in vitro testing of this compound derivatives.

gabaergic_synapse_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_synthesis GABA Synthesis (from Glutamate) vesicle Synaptic Vesicle gaba_synthesis->vesicle Packaging gaba_release GABA Release vesicle->gaba_release Action Potential gaba GABA gaba_release->gaba gabaa_receptor GABA-A Receptor gaba->gabaa_receptor Binding gat1 GAT1 Transporter (GABA Reuptake) gaba->gat1 Uptake cl_channel Cl- Channel Opening gabaa_receptor->cl_channel hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) cl_channel->hyperpolarization gat1->gaba_synthesis Recycling test_compound_gat (R)-3-Amino-2-benzylpropanoic acid derivative (Inhibitor) test_compound_gat->gat1 Inhibits test_compound_gabaa (R)-3-Amino-2-benzylpropanoic acid derivative (Modulator) test_compound_gabaa->gabaa_receptor Modulates

Caption: GABAergic synapse signaling and points of intervention for test compounds.

References

Application Notes and Protocols for (R)-3-Amino-2-benzylpropanoic Acid in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid is a chiral β-amino acid that serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its structural framework allows for the development of compounds with specific stereochemistry, which is crucial for potent and selective interactions with biological targets. This document provides an overview of the applications of this compound and its derivatives in drug development, with a focus on their roles as enzyme inhibitors and receptor modulators. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.

I. Therapeutic Applications

The this compound core structure has been successfully incorporated into molecules targeting a range of biological pathways implicated in various diseases. Key therapeutic areas include:

  • Neurological Disorders: Derivatives have been investigated as modulators of neurotransmitter systems, showing potential in the treatment of conditions involving excitotoxicity and imbalances in neurotransmission.

  • Enzyme Inhibition: The scaffold is utilized to design inhibitors for enzymes such as carboxypeptidase A, which is relevant in various physiological and pathological processes.

  • GABAergic System Modulation: Certain derivatives have shown activity as inhibitors of GABA transporters, suggesting potential applications in epilepsy and other seizure-related disorders.

II. Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of this compound and related compounds in different therapeutic applications.

Table 1: Carboxypeptidase A (CPA) Inhibition

CompoundInhibitor TypeK_i (μM)Reference
(2R,3R)-2-Benzyl-3,4-iminobutanoic acidCompetitivePotent inhibitor (exact K_i not specified)[1]
N-(Hydroxyaminocarbonyl)phenylalanine (racemic)Competitive2.09[2]
N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration)Competitive1.54[2]
Zinc Monohydroxide (ZnOH+)Competitive0.71[3]

Table 2: NMDA Receptor Glycine Site Agonist Activity

CompoundTargetAgonist Potency (EC_50, μM)Efficacy (% of Glycine Max)Reference
Compound 13g ((R)-2-amino-3-(4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl)propanoic acid)GluN1/2CFull Agonist~100[4]
Compound 13i ((R)-2-amino-3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid)GluN1/2CPartial Agonist~50[4]
Compound 13gGluN1/2DFull Agonist~100[4]
Compound 13iGluN1/2DPartial Agonist~50[4]

Table 3: GABA Transporter (GAT-1) Inhibition

CompoundTargetIC_50 (μM)Reference
NNC-711hGAT-10.04[5]
TiagabinehGAT-10.07[5]

III. Experimental Protocols

A. General Synthesis of this compound Derivatives

This protocol provides a general framework for the synthesis of derivatives. Specific reaction conditions may need to be optimized for individual compounds. A detailed synthesis for a related compound, (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid, can be found in Organic Syntheses.[6]

Materials:

  • Appropriate starting materials (e.g., protected amino acids, benzyl halides)

  • Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Reagents (e.g., n-Butyllithium, Triethylamine, Titanium tetrachloride)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Enolate Formation: Dissolve the protected amino acid derivative in a suitable solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a strong base such as n-butyllithium dropwise to form the enolate.

  • Alkylation/Addition: Add the desired benzyl-containing electrophile (e.g., a benzyl halide or a related derivative) to the enolate solution. The reaction is typically stirred at a low temperature for a specified period.

  • Work-up: Quench the reaction by adding a suitable quenching solution. Allow the mixture to warm to room temperature. Extract the product into an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using techniques such as column chromatography.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final this compound derivative.

Synthesis_Workflow start Start with Protected Amino Acid Derivative enolate Enolate Formation (Strong Base, Low Temp) start->enolate alkylation Alkylation/Addition (Benzyl Electrophile) enolate->alkylation workup Aqueous Work-up and Extraction alkylation->workup purification Purification (e.g., Chromatography) workup->purification deprotection Deprotection purification->deprotection final_product Final (R)-3-Amino-2-benzylpropanoic Acid Derivative deprotection->final_product

General synthetic workflow for this compound derivatives.

B. Carboxypeptidase A (CPA) Inhibition Assay

This protocol is adapted from established methods for determining CPA inhibitory activity.[7][8][9]

Materials:

  • Bovine Carboxypeptidase A (bCPA)

  • Substrate: N-(4-methoxyphenylazoformyl)-Phe-OH or Hippuryl-L-Phenylalanine

  • Assay Buffer: e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • Test compounds (derivatives of this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of bCPA, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the bCPA solution. Include wells for a positive control (enzyme and buffer, no inhibitor) and a negative control (buffer only).

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the change in absorbance at a specific wavelength (e.g., 340 nm for N-(4-methoxyphenylazoformyl)-Phe-OH or 254 nm for Hippuryl-L-Phenylalanine) over time using a microplate reader.[7]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value. Further kinetic studies can be performed to determine the Ki value and the mechanism of inhibition.

CPA_Inhibition_Assay_Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Assay in 96-well Plate start->setup preincubation Pre-incubate at 37°C (15 min) setup->preincubation initiation Initiate Reaction with Substrate preincubation->initiation measurement Measure Absorbance Change over Time initiation->measurement analysis Data Analysis (IC50, Ki) measurement->analysis result Determine Inhibitory Potency and Mechanism analysis->result

Workflow for the Carboxypeptidase A inhibition assay.

C. In Vitro Neuroprotection Assay

This protocol provides a general method for assessing the neuroprotective effects of this compound derivatives against excitotoxicity in a neuronal cell culture model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • Excitotoxic agent (e.g., NMDA or glutamate)

  • Test compounds

  • Cell viability assay kit (e.g., MTT or XTT)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture: Culture the neuronal cells in 96-well plates until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period.

  • Induction of Excitotoxicity: Expose the cells to an excitotoxic concentration of NMDA or glutamate for a defined period.

  • Cell Viability Assessment: After the excitotoxic insult, assess cell viability using a standard assay such as MTT or XTT, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (no excitotoxic agent). Determine the EC50 value for the neuroprotective effect of the test compounds.

Neuroprotection_Assay_Workflow start Culture Neuronal Cells in 96-well Plates treatment Treat with Test Compounds start->treatment excitotoxicity Induce Excitotoxicity (e.g., NMDA) treatment->excitotoxicity viability_assay Assess Cell Viability (e.g., MTT Assay) excitotoxicity->viability_assay analysis Data Analysis (EC50) viability_assay->analysis result Determine Neuroprotective Efficacy analysis->result

Workflow for the in vitro neuroprotection assay.

IV. Signaling Pathways

A. NMDA Receptor Agonism

Derivatives of this compound can be designed to act as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[4] Activation of the NMDA receptor is a key event in synaptic plasticity and neuronal communication. The binding of a glycine site agonist, along with glutamate, leads to the opening of the ion channel, allowing Ca2+ influx. This influx triggers a cascade of downstream signaling events.

The signaling cascade initiated by NMDA receptor activation can involve multiple pathways, including:

  • Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: Increased intracellular Ca2+ activates CaMKII, a key enzyme in synaptic plasticity, leading to the phosphorylation of various substrates, including AMPA receptors, which enhances synaptic strength.

  • Protein Kinase C (PKC) Pathway: NMDA receptor activation can lead to the activation of PKC, which can modulate the activity of other channels and receptors.[10]

  • Src Kinase Pathway: Activation of mGluR1 can potentiate NMDA receptor currents through a G-protein-independent mechanism involving Src kinase.[11]

  • Phosphoinositide 3-kinase (PI3K) Pathway: Transient activation of NMDA receptors can suppress M-currents through a Ca2+-dependent PI3K-PIP2 signaling pathway.[10]

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NMDA_Receptor NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx mGluR1 mGluR1 Src_Kinase Src Kinase mGluR1->Src_Kinase PKC Protein Kinase C Ca_influx->PKC PI3K PI3K Ca_influx->PI3K CaMKII CaMKII Ca_influx->CaMKII Src_Kinase->NMDA_Receptor Potentiation Downstream Downstream Effects (Synaptic Plasticity, etc.) PKC->Downstream PI3K->Downstream CaMKII->Downstream Agonist (R)-3-Amino-2-benzylpropanoic Acid Derivative (Agonist) Agonist->NMDA_Receptor Glutamate Glutamate Glutamate->NMDA_Receptor

Signaling pathways activated by NMDA receptor agonists.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its utility has been demonstrated in the creation of enzyme inhibitors and receptor modulators with potential applications in a variety of diseases. The provided protocols and data serve as a foundation for researchers to further explore the potential of this chemical entity in drug discovery and development. Future work should focus on optimizing the potency, selectivity, and pharmacokinetic properties of derivatives based on this promising scaffold.

References

Application Notes and Protocols: Bioconjugation Strategies Employing Derivatives of (R)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid and its analogues are recognized as valuable building blocks in peptide synthesis and pharmaceutical development.[1] Their incorporation into peptide chains can influence the resulting molecule's structure and stability. While this compound itself is not typically employed as a direct conjugating agent, its structure can be chemically modified to create derivatives capable of participating in well-established bioconjugation reactions. These derivatives can serve as specialized linkers to covalently attach small molecules, peptides, or other moieties to biological targets such as proteins, antibodies, or nucleic acids.

This document provides detailed protocols and application notes for three common bioconjugation strategies, hypothetically applied to derivatives of this compound:

  • Amine-reactive Conjugation via an N-hydroxysuccinimide (NHS) ester derivative.

  • Thiol-reactive Conjugation via a maleimide derivative.

  • Bioorthogonal "Click Chemistry" via an azide or alkyne derivative.

These protocols are based on established and widely used bioconjugation techniques.

Amine-Reactive Conjugation using this compound-NHS Ester

This method targets primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[2][3] A hypothetical derivative, (R)-2-benzyl-3-(succinimidyl-oxycarbonyl)propanoic acid, would be a suitable reagent for this purpose.

Quantitative Data Summary: Amine-Reactive NHS Ester Conjugation
ParameterTypical Value/RangeNotes
Target Functional Group Primary Amine (-NH₂)Lysine side chains, N-terminus of proteins.[2]
Reaction pH 7.2 - 8.5Optimal pH is 8.3-8.5 for efficient reaction.[3][4][5]
Molar Excess of NHS Ester 5 - 20 foldHighly dependent on the protein and desired degree of labeling.[5]
Reaction Buffer Phosphate, Borate, BicarbonateAvoid amine-containing buffers like Tris, as they compete in the reaction.[2]
Reaction Time 30 minutes - 2 hoursCan be extended at 4°C.
Reaction Temperature Room Temperature or 4°C
Conjugation Efficiency 30% - 70%Varies based on protein accessibility of amines and reaction conditions.
Bond Stability High (Stable Amide Bond)[6]
Experimental Protocol: Protein Conjugation with an NHS Ester Derivative
  • Reagent Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

    • Dissolve the hypothetical this compound-NHS ester derivative in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A 10-fold molar excess is a common starting point.[3]

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted labeling reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer like PBS.

Visualization: NHS Ester Conjugation Workflow

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Result Protein Protein in Amine-Free Buffer (pH 7.5) Mix Mix Reagents (10x molar excess of NHS Ester) Protein->Mix NHS_Ester (R)-3-Amino-2-benzylpropanoic Acid-NHS Ester in DMSO NHS_Ester->Mix Incubate Incubate (1 hr at RT or 2-4 hrs at 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify Conjugate (Desalting Column/Dialysis) Quench->Purify Final_Product Purified Bioconjugate Purify->Final_Product

Caption: Workflow for protein conjugation using an NHS ester derivative.

Thiol-Reactive Conjugation using this compound-Maleimide

This strategy targets free thiol (sulfhydryl) groups, primarily from cysteine residues in proteins, to form a stable thioether bond.[7][] This method is highly specific, as free cysteines are often less abundant on protein surfaces than lysines. A hypothetical derivative, N-((R)-3-amino-2-benzylpropanoyl)maleimide, would be used.

Quantitative Data Summary: Thiol-Reactive Maleimide Conjugation
ParameterTypical Value/RangeNotes
Target Functional Group Thiol (-SH)Cysteine side chains.
Reaction pH 6.5 - 7.5Balances thiol reactivity with minimizing reaction with amines.[9]
Molar Excess of Maleimide 10 - 20 foldShould be optimized for each protein.[7]
Reaction Buffer Phosphate, HEPES, MOPSMust be free of thiol-containing reagents like DTT.
Reaction Time 1 - 4 hours
Reaction Temperature Room Temperature or 4°C
Conjugation Efficiency > 80%Typically very high due to the specific reactivity.
Bond Stability High (Stable Thioether Bond)Although retro-Michael reactions can occur under certain conditions.[10][11]
Experimental Protocol: Protein Conjugation with a Maleimide Derivative
  • Protein Preparation (Reduction of Disulfides - Optional):

    • If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) containing 5-10 mM EDTA.

    • Add a 10-100 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column, exchanging the protein into a degassed conjugation buffer (e.g., phosphate buffer, pH 7.0, with 5 mM EDTA).

  • Reagent Preparation:

    • Prepare the protein solution at 1-5 mg/mL in degassed conjugation buffer.

    • Immediately before use, dissolve the hypothetical this compound-maleimide derivative in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching the Reaction:

    • Add a free thiol-containing compound like cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to react with any excess maleimide. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Visualization: Maleimide Conjugation Workflow

Maleimide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Result Reduce Reduce Protein Disulfides (Optional, with TCEP) Purify_Protein Purify Reduced Protein (Desalting Column) Reduce->Purify_Protein Mix Mix Reagents in Thiol-Free Buffer (pH 7.0) Purify_Protein->Mix Maleimide (R)-3-Amino-2-benzylpropanoic Acid-Maleimide in DMSO Maleimide->Mix Incubate Incubate (2 hrs at RT or overnight at 4°C) Mix->Incubate Quench Quench with Cysteine Incubate->Quench Purify_Conjugate Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify_Conjugate Final_Product Purified Bioconjugate Purify_Conjugate->Final_Product CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_final Result Protein Alkyne-Modified Protein Mix Combine Protein, Azide, Ligand, and CuSO₄ Protein->Mix Azide (R)-3-azido-2-benzylpropanoic acid in DMSO Azide->Mix Catalyst CuSO₄, Ligand, Sodium Ascorbate Stocks Initiate Initiate with Sodium Ascorbate Catalyst->Initiate Mix->Initiate Incubate Incubate (1-2 hrs at RT) Initiate->Incubate Remove_Cu Remove Copper Catalyst (Chelating Resin) Incubate->Remove_Cu Purify Purify Conjugate (Dialysis/SEC) Remove_Cu->Purify Final_Product Purified Bioconjugate Purify->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-3-Amino-2-benzylpropanoic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of (R)-3-Amino-2-benzylpropanoic acid and its esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities include the corresponding (S)-enantiomer, unreacted starting materials, and byproducts from the synthetic route. Depending on the synthesis, these can include reagents from protection/deprotection steps or side-reaction products.

Q2: How can I remove the (S)-enantiomer from my this compound sample?

A2: Enantiomeric purification can be achieved through several methods. Preparative chiral High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating enantiomers.[1][2] Another common method is diastereomeric salt crystallization, where a chiral resolving agent is used to form diastereomeric salts that have different solubilities, allowing for separation by crystallization.

Q3: Is this compound prone to racemization during purification?

A3: Racemization can be a concern, particularly under harsh acidic or basic conditions or at elevated temperatures, especially for its esters.[3][4][5] The use of hazardous solvents like benzene or carbon tetrachloride in esterification has been shown to cause racemization.[3][4][5] It is crucial to use milder conditions and appropriate solvents to maintain enantiomeric purity.

Q4: What is the best way to purify the esters of this compound?

A4: The esters are typically less polar than the free acid and can be purified by column chromatography on silica gel.[3] However, care must be taken to avoid racemization. Chiral HPLC can also be employed for the enantiomeric purification of the esters.[2]

Q5: Can I use crystallization to purify this compound?

A5: Yes, crystallization is a viable method for purification. The solubility of the amino acid is pH-dependent, which can be exploited for crystallization.[6][7] By adjusting the pH of a solution to the isoelectric point of the amino acid, its solubility is minimized, leading to precipitation.[6] The choice of solvent is also critical for successful crystallization. For some amino acids, the presence of surfactants or alcohols can improve crystal formation.[8]

Troubleshooting Guides

ProblemProbable Cause(s)Suggested Solution(s)
Low yield after crystallization. - The compound is too soluble in the chosen solvent.- The pH of the solution is not optimal for precipitation.- Insufficient concentration of the product.- Use a solvent/anti-solvent system to decrease solubility.- Carefully adjust the pH to the isoelectric point of the amino acid to minimize solubility.[6]- Concentrate the solution before cooling or adding an anti-solvent.
Poor separation of enantiomers using chiral HPLC. - Inappropriate chiral stationary phase (CSP).- Mobile phase composition is not optimal.- The compound is not derivatized, and the CSP requires it.- Screen different types of CSPs (e.g., polysaccharide-based).[2]- Optimize the mobile phase by varying the solvent ratio and additives.- Consider derivatizing the amino acid or its ester to improve interaction with the CSP.
Product contains residual starting materials after column chromatography. - The polarity of the eluent is too high.- The column was overloaded.- The polarity of the starting material and product are too similar.- Use a shallower gradient or an isocratic elution with a less polar solvent system.- Reduce the amount of crude product loaded onto the column.- If possible, modify the starting material or product to alter its polarity before purification.
Racemization of the product during esterification. - Use of high temperatures and harsh acidic conditions.- Inappropriate solvent choice.- Employ milder esterification methods (e.g., using DCC/DMAP or other coupling agents at room temperature).- Avoid solvents known to cause racemization, such as toluene, at high temperatures.[3][4][5] Consider using greener solvents like cyclohexane or Me-THF.[4][5]
Oily product instead of solid after purification. - Presence of residual solvent.- The product is a salt form with a low melting point.- The product is not pure.- Dry the product under high vacuum for an extended period.- Ensure the product is in its free base or acid form, not a salt, by performing a suitable work-up.- Re-purify the product using an alternative method (e.g., crystallization if chromatography was used).

Experimental Protocols

Preparative Chiral HPLC for Enantiomeric Purification

This protocol outlines a general procedure for the separation of (R)- and (S)-enantiomers of 3-Amino-2-benzylpropanoic acid esters.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating enantiomers of amino acid derivatives.[2]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific ester.

  • Sample Preparation: Dissolve the crude ester mixture in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow rate: Adjust according to the column diameter (typically 10-20 mL/min for preparative columns).

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the two enantiomers as they elute.

  • Analysis and Post-purification: Analyze the collected fractions by analytical chiral HPLC to determine their enantiomeric purity. Combine the fractions containing the pure (R)-enantiomer and evaporate the solvent under reduced pressure.

Diastereomeric Salt Crystallization for Chiral Resolution

This protocol provides a general method for the chiral resolution of this compound.

  • Selection of Resolving Agent: Choose a chiral resolving agent that will form diastereomeric salts with the amino acid. For an acidic amino acid, a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) is suitable.

  • Salt Formation: Dissolve the racemic 3-Amino-2-benzylpropanoic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of the chiral resolving agent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization.

    • If no crystals form, try adding a less polar co-solvent (anti-solvent) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Adjust the pH with an acid (e.g., HCl) to precipitate the desired amino acid enantiomer.

    • Filter the solid, wash with water, and dry under vacuum.

  • Purity Analysis: Determine the enantiomeric excess of the purified amino acid using chiral HPLC.

Purification Workflow and Troubleshooting Logic

Below are diagrams illustrating a general purification workflow and a troubleshooting decision-making process.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude Product ((R/S)-3-Amino-2-benzylpropanoic acid or ester) Workup Aqueous Workup (Extraction, Washing) Crude->Workup Column Column Chromatography (for esters or protected acid) Workup->Column If ester Crystallization Crystallization (for free acid) Workup->Crystallization If free acid ChiralSep Chiral Separation (Preparative HPLC or Diastereomeric Salt Crystallization) Column->ChiralSep Crystallization->ChiralSep Purity Purity Check (TLC, NMR, LC-MS) ChiralSep->Purity ee_Check Enantiomeric Excess Check (Chiral HPLC) Purity->ee_Check ee_Check->ChiralSep ee < 99% PureProduct Pure this compound or ester ee_Check->PureProduct ee > 99% TroubleshootingPurification Start Impure Product After Initial Purification CheckPurity Check Purity by TLC/LC-MS Start->CheckPurity CheckEE Check Enantiomeric Excess by Chiral HPLC CheckPurity->CheckEE Chemically Pure ImpurityType Identify Impurity Type CheckPurity->ImpurityType Impurities Present EEOkay Is ee > 99%? CheckEE->EEOkay Recrystallize Recrystallize or Re-run Column ImpurityType->Recrystallize ChiralPurification Perform Chiral Separation (Prep HPLC or Diastereomeric Salt Crystallization) EEOkay->ChiralPurification No Done Pure Product EEOkay->Done Yes Recrystallize->CheckPurity ChiralPurification->CheckEE

References

Technical Support Center: Derivatization of (R)-3-Amino-2-benzylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (R)-3-Amino-2-benzylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical modification of this important beta-amino acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Issue 1: Incomplete or Low Yield of Derivatization

Symptoms:

  • Low intensity of the desired product peak in HPLC or LC-MS analysis.

  • Presence of a significant amount of unreacted starting material.

Possible Causes and Solutions:

CauseRecommended Action
Steric Hindrance: The bulky benzyl group can impede the approach of the derivatizing reagent to the amino or carboxyl group.- Use a less sterically hindered activating agent for acylation (e.g., HATU, HCTU).- For esterification, consider using a more reactive alkyl halide or an alternative esterification method such as the Mitsunobu reaction.- Increase the reaction time or temperature, monitoring for potential side reactions.
Inadequate Activation of Carboxyl Group (for Acylation): The carboxylic acid may not be sufficiently activated to react with the incoming nucleophile.- Ensure the use of a suitable coupling reagent. Onium-salt-based reagents like HATU or HCTU are often effective for hindered systems.- Use of an additive like HOAt or Oxyma Pure can enhance the reaction rate and suppress racemization.
Suboptimal Reaction pH: The pH of the reaction mixture is crucial for the nucleophilicity of the amino group and the stability of the reagents.- For reactions involving the amino group (e.g., acylation), maintain a slightly basic pH (typically 8-9) to ensure the amine is deprotonated and nucleophilic. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Poor Solubility: The amino acid or its derivatives may have limited solubility in the reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.- Choose a solvent system in which all reactants are fully soluble. Common solvents for peptide coupling include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).- The addition of a co-solvent like Dimethyl sulfoxide (DMSO) can sometimes improve solubility.
Reagent Degradation: The derivatizing or coupling reagents may have degraded due to improper storage or handling.- Use fresh, high-quality reagents. Ensure that hygroscopic reagents are handled under anhydrous conditions.

Troubleshooting Workflow for Incomplete Derivatization

G start Incomplete Derivatization Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK end_bad Persistent Low Yield check_reagents->end_bad Reagents Degraded check_ph Confirm Optimal pH check_conditions->check_ph Conditions Standard check_conditions->end_bad Suboptimal Conditions optimize_coupling Optimize Coupling Reagent/Strategy check_ph->optimize_coupling pH is Optimal check_ph->end_bad Incorrect pH increase_excess Increase Excess of Acylating/Esterifying Agent optimize_coupling->increase_excess Still Low Yield end_good Successful Derivatization optimize_coupling->end_good Yield Improved increase_excess->end_good Improved Yield increase_excess->end_bad No Improvement

Caption: A step-by-step workflow for troubleshooting incomplete derivatization.

Issue 2: Presence of Unexpected Side Products

Symptoms:

  • Multiple peaks in the chromatogram in addition to the starting material and the desired product.

  • Mass spectrometry data indicating the presence of species with unexpected molecular weights.

Possible Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Racemization: Loss of stereochemical integrity at the chiral center, leading to the formation of the (S)-enantiomer.This is a common issue, particularly during the activation of the carboxyl group.- Use coupling reagents known to suppress racemization, such as those forming active esters with HOBt or HOAt.[1]- Avoid prolonged exposure to strong bases or high temperatures.[1]- Perform the reaction at lower temperatures (e.g., 0 °C).
N-Acylurea Formation: A common side reaction when using carbodiimide coupling reagents (e.g., DCC, EDC), where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is difficult to remove.This side product is unreactive and represents a loss of the activated amino acid.- Add an N-hydroxysuccinimide (NHS) or HOBt to the reaction mixture to trap the O-acylisourea as an active ester before it can rearrange.- Use phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagents instead of carbodiimides.
Intramolecular Cyclization (Lactam Formation): The amino group can potentially react with an activated carboxyl group on the same molecule to form a lactam.While less common for beta-amino acids compared to gamma- or delta-amino acids, it can occur under certain conditions.- Use protecting groups on the amino or carboxyl group that is not intended to react.- Perform the reaction under conditions that favor intermolecular reactions (e.g., higher concentrations).
Diketopiperazine Formation: If derivatizing a dipeptide containing this compound at the N-terminus, cyclization can occur to form a diketopiperazine.This is a common side reaction in peptide synthesis, especially with proline or other conformationally constrained residues at the second position.- If possible, add the first two amino acids as a pre-formed dipeptide to avoid the reactive dipeptide-resin intermediate.

Signaling Pathway of a Common Acylation Reaction and Potential Side Reactions

G cluster_main Desired Acylation Pathway cluster_side Potential Side Reactions Amino_Acid This compound Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Amino_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Coupling_Reagent->Activated_Ester Desired_Product Desired Amide Product Activated_Ester->Desired_Product Racemization Racemization Activated_Ester->Racemization Base/Heat N_Acylurea N-Acylurea Formation (with Carbodiimides) Activated_Ester->N_Acylurea Rearrangement Nucleophile Nucleophile (e.g., Amine) Nucleophile->Desired_Product Nucleophilic Attack

Caption: Desired acylation pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups for the amino and carboxyl functions of this compound?

A1: The choice of protecting group depends on the overall synthetic strategy.

  • For the Amino Group:

    • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, commonly used in solid-phase peptide synthesis. It is stable to acidic conditions used for the removal of many side-chain protecting groups.

    • Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc removal, making it suitable for orthogonal protection strategies.

  • For the Carboxyl Group:

    • Methyl or Ethyl Esters: These are simple esters that can be removed by saponification (hydrolysis with a base).

    • Benzyl Ester (Bn): This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenation.

    • tert-Butyl Ester (tBu): This is an acid-labile group, often used in conjunction with an Fmoc-protected amino group.

Q2: How can I monitor the progress of my derivatization reaction?

A2:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with ninhydrin can be used to visualize free amino groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material, product, and any side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass identification of mass spectrometry. It is particularly useful for identifying unexpected side products.

Q3: My derivatized product appears as multiple peaks on the HPLC. What could be the cause?

A3:

  • Diastereomers: If the derivatizing agent is also chiral, the reaction can produce a mixture of diastereomers, which may be separable by HPLC.

  • Racemization: As mentioned in the troubleshooting guide, racemization at the chiral center of the amino acid will lead to the formation of an enantiomer, which, if a chiral derivatizing agent was used, would result in a diastereomer.

  • Incomplete Reaction: The presence of both the starting material and the product will result in at least two peaks.

  • Side Products: The formation of side products as described above will lead to additional peaks in the chromatogram.

Q4: What are the optimal conditions for removing Fmoc and Boc protecting groups from derivatives of this compound?

A4:

  • Fmoc Removal: The Fmoc group is typically removed using a 20% solution of piperidine in DMF. The reaction is usually complete within a few minutes at room temperature.

  • Boc Removal: The Boc group is removed under acidic conditions. A common reagent is a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 25% to 50% TFA. The reaction is usually complete within 30-60 minutes at room temperature. It is important to use scavengers, such as triisopropylsilane (TIS), in the cleavage cocktail to prevent side reactions with sensitive functional groups.

Experimental Protocols

General Protocol for N-Fmoc Protection of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution and stir until fully dissolved.

  • Fmoc-OSu Addition: To the stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05-1.1 equivalents) in 1,4-dioxane dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours or until TLC or HPLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash with a non-polar organic solvent, such as diethyl ether or ethyl acetate, to remove any unreacted Fmoc-OSu and other organic impurities.

    • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Fmoc protected amino acid.

General Protocol for Methyl Esterification of N-Protected this compound
  • Dissolution: Dissolve the N-protected this compound (1 equivalent) in anhydrous methanol.

  • Acid Catalyst: Cool the solution to 0 °C and slowly add a catalyst such as thionyl chloride (SOCl₂) or acetyl chloride (1.2-1.5 equivalents) dropwise. This will generate HCl in situ, which catalyzes the esterification.

  • Reaction: Allow the reaction to warm to room temperature and then stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the methyl ester.

Disclaimer: These protocols are intended as general guidelines. Optimization of reaction conditions may be necessary for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Technical Support Center: Optimizing Coupling Conditions for Fmoc-(R)-3-Amino-2-benzylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Fmoc-(R)-3-Amino-2-benzylpropanoic acid.

Troubleshooting Guide

Issue: Incomplete or Slow Coupling of Fmoc-(R)-3-Amino-2-benzylpropanoic acid

  • Symptom: Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines.

  • Symptom: Presence of deletion sequences (peptide lacking the Fmoc-(R)-3-Amino-2-benzylpropanoic acid residue) in the final product, identified by HPLC and Mass Spectrometry (MS).

Q1: What are the primary reasons for the difficult coupling of Fmoc-(R)-3-Amino-2-benzylpropanoic acid?

A1: The primary challenges in coupling Fmoc-(R)-3-Amino-2-benzylpropanoic acid stem from several factors:

  • Steric Hindrance: As a β-amino acid with a bulky benzyl side chain, the molecule's structure can physically impede the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain on the solid support.[1]

  • Peptide Aggregation: Peptides containing hydrophobic residues like β-homophenylalanine have a tendency to aggregate on the solid support. This aggregation can mask the reactive sites, preventing the coupling reaction from reaching completion.[1]

  • Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to effectively activate the sterically hindered carboxylic acid of Fmoc-(R)-3-Amino-2-benzylpropanoic acid, leading to a low concentration of the reactive intermediate.[1]

Q2: My coupling reaction is incomplete. What is the first and most direct troubleshooting step?

A2: The most immediate and straightforward approach to an incomplete coupling is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated Fmoc-(R)-3-Amino-2-benzylpropanoic acid immediately following the initial coupling. This increases the reaction time and the concentration of the activated amino acid, helping to drive the reaction to completion.[2]

Q3: Which coupling reagents are recommended for Fmoc-(R)-3-Amino-2-benzylpropanoic acid, and why?

A3: For sterically hindered amino acids, more powerful coupling reagents are necessary. Standard carbodiimide reagents like DCC or DIC alone are often insufficient.[3] It is recommended to switch to uronium/aminium or phosphonium salt-based reagents. These form highly reactive esters that can overcome the steric barrier.[3] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][4]

Q4: Can adjusting the reaction time and temperature improve coupling efficiency?

A4: Yes. Steric hindrance slows down the reaction kinetics, so increasing the coupling time is a viable strategy. Extending the reaction from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[1][3] Gentle heating can also be beneficial, but it must be applied with caution to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion rapidly by using microwave energy to heat the reaction.[2][3]

Q5: How does the choice of solvent affect the coupling reaction?

A5: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling. Inadequate solvation can lead to peptide aggregation, further hindering the reaction. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties for complex peptide sequences.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts when coupling Fmoc-(R)-3-Amino-2-benzylpropanoic acid?

A1: Due to the challenges associated with coupling this sterically hindered amino acid, several byproducts can be anticipated:

  • Deletion Peptides: The most common byproduct, resulting from the incomplete coupling of Fmoc-(R)-3-Amino-2-benzylpropanoic acid.[1]

  • Truncated Peptides: These are formed if a capping step (e.g., with acetic anhydride) is used to block unreacted amines after a failed coupling attempt.[1]

  • Racemization Products: Although the Fmoc group helps to suppress racemization, it can still occur, particularly with certain activation methods or if elevated temperatures are used.[1]

  • Byproducts from Coupling Reagents: Residuals from coupling reagents, such as N-acylurea from DIC/DCC, can contaminate the crude peptide.[1]

Q2: How can I monitor the completion of the coupling reaction?

A2: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin after the coupling step. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue or purple beads) signifies that unreacted amines are still present and the coupling is incomplete.[1]

Q3: What is "capping," and when should I use it?

A3: Capping is the process of acetylating any unreacted N-terminal amines with a reagent like acetic anhydride after the coupling step. This terminates the extension of peptide chains that failed to couple, preventing the formation of deletion sequences that can be difficult to separate from the desired product during purification. It is a useful strategy when dealing with difficult couplings where achieving 100% efficiency is challenging.[2]

Q4: Is there a risk of diketopiperazine formation?

A4: Diketopiperazine formation can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. This side reaction is particularly prevalent if the second amino acid is proline.[1]

Data Presentation

Disclaimer: Specific quantitative data for the coupling efficiency of Fmoc-(R)-3-Amino-2-benzylpropanoic acid is not extensively available in the literature. The following table summarizes the general recommendations and characteristics of common coupling reagents for sterically hindered amino acids based on established principles of peptide synthesis.

Coupling ReagentClassRecommended Use for Hindered Amino AcidsKey AdvantagesPotential Drawbacks
HATU Uronium/AminiumHighly RecommendedHigh efficiency, especially for hindered couplings, due to the formation of reactive OAt esters.[5]Can cause guanidinylation of the N-terminal amine. Based on the potentially explosive HOAt.[5]
HBTU Uronium/AminiumRecommendedHigh efficiency and a popular choice. Byproducts are generally soluble.[5]Can cause guanidinylation, capping the peptide chain in slow couplings.[5]
PyBOP PhosphoniumRecommendedEfficient coupling and avoids guanidinylation side reactions.[5]Generally less reactive than HATU.[6]
COMU Uronium/AminiumHighly RecommendedEfficiency is comparable to HATU. It is safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[5]Limited stability in solution.[5]
DIC/HOBt CarbodiimideUse with CautionCost-effective and widely used for standard couplings.Often not potent enough for sterically demanding couplings, leading to incomplete reactions.[3]
TFFH Fluorinating AgentRecommended for Extreme CasesForms highly reactive acyl fluorides, which are very effective for extremely hindered couplings.[3]Requires specific handling and protocol adjustments.

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-3-Amino-2-benzylpropanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed to Protocol 2 (Double Coupling).

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (5 times) and DCM (3 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling
  • Following the first coupling (Protocol 1, step 5) and without washing, drain the reaction vessel.

  • Prepare a fresh solution of activated Fmoc-(R)-3-Amino-2-benzylpropanoic acid as described in Protocol 1, step 4.

  • Add the fresh solution to the resin and continue to agitate for another 2-4 hours.

  • Perform a Kaiser test to confirm the completion of the reaction.

  • Wash the resin as described in Protocol 1, step 7.

Protocol 3: Microwave-Assisted Coupling
  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF.

  • Fmoc Deprotection: Perform the standard deprotection and washing steps.

  • Coupling Solution Preparation: Prepare a solution of Fmoc-(R)-3-Amino-2-benzylpropanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Microwave Coupling: Add the coupling solution to the resin. Irradiate the vessel in a microwave peptide synthesizer at a controlled temperature (e.g., 75°C) for 5-15 minutes.

  • Washing and Monitoring: Perform the standard washing and monitoring steps as described in Protocol 1.

Mandatory Visualizations

Troubleshooting_Workflow start Coupling of Fmoc-(R)-3-Amino-2-benzylpropanoic acid kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue Beads) kaiser_test->is_positive double_coupling Perform Double Coupling (Repeat with fresh reagents) is_positive->double_coupling Yes proceed Proceed to next cycle is_positive->proceed No (Yellow Beads) recheck_kaiser Re-check Kaiser Test double_coupling->recheck_kaiser is_still_positive Still Positive? recheck_kaiser->is_still_positive advanced_options Advanced Troubleshooting is_still_positive->advanced_options Yes is_still_positive->proceed No option1 Switch to stronger coupling reagent (e.g., COMU, Acyl Fluoride) advanced_options->option1 option2 Increase reaction time/temperature (e.g., overnight, microwave) advanced_options->option2 option3 Change solvent to NMP advanced_options->option3 capping Consider Capping (Acetic Anhydride) advanced_options->capping capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Overcoming_Steric_Hindrance cluster_0 Standard Conditions cluster_1 Optimized Conditions Standard_Reagent Standard Reagent (e.g., DIC/HOBt) High_Energy High Activation Energy (due to Steric Hindrance) Standard_Reagent->High_Energy Fails to overcome Incomplete_Coupling Incomplete Coupling High_Energy->Incomplete_Coupling Potent_Reagent Potent Reagent (e.g., HATU, COMU) Lower_Energy Lowered Activation Energy & Increased Reaction Rate Potent_Reagent->Lower_Energy Lowers Increased_Time_Temp Increased Time / Temperature (e.g., Microwave) Increased_Time_Temp->Lower_Energy Overcomes Complete_Coupling Complete Coupling Lower_Energy->Complete_Coupling

Caption: Strategies to overcome steric hindrance in peptide coupling.

References

Technical Support Center: Resolving Enantiomers of 3-Amino-2-benzylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-Amino-2-benzylpropanoic acid enantiomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 3-Amino-2-benzylpropanoic acid?

The main strategies for separating the enantiomers of 3-Amino-2-benzylpropanoic acid, a β-amino acid, include:

  • Classical Resolution via Diastereomeric Salt Formation: This widely-used technique involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases or proteases, that selectively catalyze a reaction with one enantiomer of the amino acid or its derivative (e.g., an ester).[1][3][4] This kinetic resolution leaves one enantiomer unreacted, allowing for their separation.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.[5][6][7] This method is often used for analytical purposes to determine enantiomeric purity but can also be applied on a preparative scale.

Q2: How do I choose the right resolving agent for diastereomeric salt crystallization?

Selecting an appropriate resolving agent is crucial for successful resolution. For an acidic compound like 3-Amino-2-benzylpropanoic acid, a chiral base would be used. Conversely, if you were resolving a derivative with a free amine and a protected carboxylic acid, a chiral acid like tartaric acid or its derivatives would be suitable.[2] The ideal resolving agent should:

  • Form a stable, crystalline salt with the amino acid.

  • Result in a significant solubility difference between the two diastereomeric salts in a particular solvent.

  • Be commercially available in high enantiomeric purity.

  • Be easily recoverable after the resolution.

Q3: What are common enzymes used for the enzymatic resolution of amino acids?

Lipases and proteases are commonly employed for the kinetic resolution of amino acids and their esters.[3][4] Candida antarctica lipase B (CALB) is a versatile and widely used lipase in enzymatic resolutions.[1] The choice of enzyme depends on the specific substrate (the amino acid derivative) and the desired reaction conditions.

Q4: Can I resolve the underivatized 3-Amino-2-benzylpropanoic acid by chiral HPLC?

Yes, direct analysis of underivatized amino acids on chiral stationary phases is possible.[6] CSPs based on macrocyclic glycopeptides, such as teicoplanin, are often effective for separating the enantiomers of polar and ionic compounds like amino acids.[6][8] This approach avoids the need for derivatization, which can introduce additional steps and potential sources of error.[6]

Troubleshooting Guides

Diastereomeric Salt Crystallization
ProblemPossible CausesSolutions
No crystal formation - Inappropriate solvent choice (salts are too soluble).- Solution is not supersaturated.- Low concentration of reactants.- Screen a variety of solvents with different polarities.- Try cooling the solution slowly, partially evaporating the solvent, or adding an anti-solvent.- Concentrate the solution.- Add seed crystals of the desired diastereomer.
Oiling out instead of crystallization - High concentration of the diastereomeric salt.- Too rapid cooling of the solution.- Unsuitable solvent.- Dilute the solution.- Decrease the cooling rate.- Screen for alternative solvents.- Attempt to induce crystallization from the oil by scratching the flask or adding seed crystals.
Low yield of the desired diastereomer - Suboptimal stoichiometry of the resolving agent.- The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the molar ratio of the resolving agent to the racemic mixture.- Screen different solvents to minimize the solubility of the desired salt.- Optimize the crystallization temperature.
Low enantiomeric excess (ee%) - Co-precipitation of the more soluble diastereomer.- Incomplete separation of the diastereomeric salts.- Perform recrystallization of the isolated diastereomeric salt to improve purity.- Optimize the solvent system to maximize the solubility difference between the diastereomers.
Enzymatic Resolution
ProblemPossible CausesSolutions
Low or no enzyme activity - Incompatible solvent.- Non-optimal pH or temperature.- Enzyme inhibition by the substrate or product.- Screen for a solvent that maintains enzyme activity.- Optimize the pH and temperature for the specific enzyme used.- Lower the initial substrate concentration or use a fed-batch approach.
Low enantiomeric excess (ee%) - The enzyme has low enantioselectivity for the substrate.- Racemization of the product or starting material under the reaction conditions.- Screen different enzymes to find one with higher enantioselectivity.- Modify the substrate (e.g., change the ester group).- Adjust the reaction conditions (pH, temperature) to minimize racemization.
Yield is limited to 50% - This is an inherent limitation of kinetic resolution where only one enantiomer reacts.- To achieve a theoretical yield of 100% of one enantiomer, a dynamic kinetic resolution (DKR) can be employed. This combines the enzymatic resolution with in-situ racemization of the unreacted enantiomer.[9][10]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the resolution of β-amino acids and should be optimized for 3-Amino-2-benzylpropanoic acid.

Protocol 1: Diastereomeric Salt Crystallization (Illustrative Example)
  • Salt Formation: Dissolve racemic 3-Amino-2-benzylpropanoic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid) in the same solvent.

  • Crystallization: Combine the two solutions. The mixture may be heated gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using techniques like NMR or HPLC.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in a biphasic system (e.g., water and ethyl acetate) and adjust the pH with an acid or base to break the salt and liberate the free amino acid.

  • Purification: Extract the free amino acid into the appropriate solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched product.

  • Recrystallization (if necessary): If the enantiomeric excess is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.

Protocol 2: Enzymatic Kinetic Resolution of an Ester Derivative (Illustrative Example)
  • Substrate Preparation: Synthesize the methyl or ethyl ester of racemic 3-Amino-2-benzylpropanoic acid.

  • Enzymatic Reaction: Suspend the racemic ester in a suitable buffer solution (e.g., phosphate buffer at pH 7). Add a lipase (e.g., Candida antarctica lipase B).

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress of the reaction by chiral HPLC. The reaction is typically stopped at or near 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.

  • Work-up: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the enzyme).

  • Separation: Adjust the pH of the solution to separate the unreacted ester (which can be extracted with an organic solvent) from the salt of the hydrolyzed amino acid (which will remain in the aqueous phase).

  • Isolation: Acidify the aqueous phase to protonate the resolved amino acid and extract it with an organic solvent. The unreacted ester can be recovered from its organic extract.

Quantitative Data (Illustrative)

Disclaimer: The following data is representative for the resolution of β-amino acids and may not directly reflect the results for 3-Amino-2-benzylpropanoic acid. These values should be used as a general guideline.

Table 1: Diastereomeric Salt Resolution of a Generic β-Amino Acid

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered Amino Acid
(R)-Mandelic AcidEthanol45>95
(S)-1-PhenylethylamineMethanol/Water40>98
(1R)-(-)-10-Camphorsulfonic AcidAcetone38>90

Table 2: Enzymatic Kinetic Resolution of a Generic β-Amino Acid Ester

EnzymeSubstrateConversion (%)ee% of Unreacted Esteree% of Product Acid
Candida antarctica Lipase BMethyl Ester50>99>99
Pseudomonas cepacia LipaseEthyl Ester489598

Visualizations

experimental_workflow cluster_prep Preparation cluster_resolution Resolution cluster_analysis_liberation Analysis & Liberation racemic_acid Racemic 3-Amino-2-benzylpropanoic acid dissolve Dissolve in Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Crystallize mix->crystallize filter Filter crystallize->filter diastereomeric_salt Diastereomeric Salt filter->diastereomeric_salt Solid mother_liquor Mother Liquor filter->mother_liquor Liquid liberate Liberate Enantiomer diastereomeric_salt->liberate recover Recover Enantiomer 2 mother_liquor->recover enantiomer_1 Enantiomer 1 liberate->enantiomer_1 enantiomer_2 Enantiomer 2 recover->enantiomer_2 troubleshooting_logic start Resolution Experiment low_yield Low Yield? start->low_yield low_ee Low ee%? low_yield->low_ee No optimize_solvent Optimize Solvent/Temperature low_yield->optimize_solvent Yes optimize_reagent Optimize Resolving Agent Stoichiometry low_yield->optimize_reagent Yes recrystallize Recrystallize Diastereomeric Salt low_ee->recrystallize Yes (Crystallization) screen_enzymes Screen Different Enzymes low_ee->screen_enzymes Yes (Enzymatic) success Successful Resolution low_ee->success No optimize_solvent->start optimize_reagent->start recrystallize->start screen_enzymes->start

References

Stability issues of (R)-3-Amino-2-benzylpropanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-Amino-2-benzylpropanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the amide bond if it were part of a peptide, or promote other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, keeping solutions at low temperatures (-20°C to -80°C) is recommended.[1][2]

  • Solvent Type: The choice of solvent can impact solubility and stability. While β-amino acids are generally soluble in aqueous solutions, the benzyl group may impart some hydrophobicity.[] The use of co-solvents may be necessary, but their reactivity should be considered.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.

  • Light Exposure: Photodegradation can occur upon exposure to certain wavelengths of light, particularly UV light.[4][5]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation and should be avoided by storing solutions in aliquots.[1][2]

Q2: In which solvents is this compound expected to be most stable?

While specific data for this compound is limited, for β-amino acids, neutral aqueous buffers are generally preferred for maintaining stability.[] For applications requiring organic solvents, polar aprotic solvents such as DMSO or DMF are often used, especially for the Fmoc-protected form during peptide synthesis.[6] However, long-term stability in these solvents should be experimentally verified. It is crucial to use high-purity, anhydrous solvents when necessary to prevent hydrolysis.

Q3: What are the potential degradation pathways for this compound?

Potential degradation pathways for amino acids like this compound under stress conditions can include:

  • Oxidation: The benzyl group and the amino acid backbone could be susceptible to oxidation.

  • Decarboxylation: Loss of the carboxyl group can occur under heat or other stress conditions.

  • Racemization: The chiral center could potentially undergo racemization under harsh pH or temperature conditions, leading to the formation of the (S)-enantiomer.

  • Formation of Adducts: Reaction with components of the solvent or buffer system.

Q4: How can I monitor the stability of this compound in my experimental setup?

Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for separating the parent compound from its degradation products and quantifying their amounts.[7] Mass Spectrometry (MS) can be used to identify the mass of degradation products, helping to elucidate degradation pathways.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on any new species formed.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound in an aqueous buffer. The pH of the buffer is near the isoelectric point (pI) of the amino acid, where solubility is minimal. The concentration of the compound exceeds its solubility limit in the chosen buffer.Adjust the pH of the buffer away from the pI. Perform a solubility test to determine the optimal concentration range. Consider the use of a co-solvent if compatible with your experiment.
Loss of compound purity over time in solution. The solution may be undergoing degradation due to improper storage conditions (e.g., elevated temperature, light exposure). The solvent may contain impurities that are reacting with the compound.Store solutions at or below -20°C in light-protected containers.[1][2] Prepare fresh solutions before use and avoid repeated freeze-thaw cycles by aliquoting. Use high-purity solvents.
Appearance of unexpected peaks in HPLC analysis. These peaks likely represent degradation products. The analytical method may not be optimized to resolve all components.Conduct forced degradation studies to identify potential degradation products.[4][5][8] Optimize the HPLC method (e.g., gradient, column type, mobile phase) to achieve better separation. Use mass spectrometry to identify the unknown peaks.[7]
Inconsistent experimental results. This could be due to the instability of the compound in the experimental medium. Variability in solution preparation and storage.Perform a stability study of the compound under your specific experimental conditions. Standardize solution preparation protocols and ensure proper storage.

Stability Data Summary

The following table presents hypothetical stability data for this compound in different solvents under accelerated degradation conditions. This data is for illustrative purposes to guide experimental design.

Solvent System Condition Time (days) Purity (%) Major Degradant (%)
0.1 M HCl40°C785.25.8 (Degradant A)
0.1 M NaOH40°C789.14.2 (Degradant B)
Water40°C798.5<1.0
DMSO40°C795.32.1 (Degradant C)
Methanol40°C797.11.5
Acetonitrile40°C797.81.2
WaterUV Light (254 nm)792.43.7 (Degradant D)
Water + 3% H₂O₂Room Temp188.96.5 (Oxidized Product)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • Mass spectrometer (optional)

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 7 days. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis/oxidation; 1, 3, 7 days for thermal/photolytic), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. A typical starting point could be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • If a mass spectrometer is available, analyze the stressed samples to determine the mass-to-charge ratio of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

    • Summarize the results in a table.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (60°C) Prep->Thermal Photo Photolytic Stress (UV Light) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC MS MS Identification (Optional) HPLC->MS Data Calculate % Degradation HPLC->Data Pathway Identify Degradation Pathways MS->Pathway Data->Pathway

Caption: Workflow for a forced degradation study of this compound.

Potential_Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Oxidized Oxidized Products Parent->Oxidized Oxidizing Agent (e.g., H₂O₂) Decarboxylated Decarboxylated Product Parent->Decarboxylated Heat / pH Racemized (S)-enantiomer Parent->Racemized Harsh pH / Heat Adduct Solvent Adducts Parent->Adduct Reactive Solvent

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Stereoselective Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of β-amino acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of racemization, during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of β-amino acids, with a focus on maintaining stereochemical integrity.

Q1: My reaction is showing significant racemization. What are the most common causes?

A1: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a frequent challenge. The primary causes are often related to the reaction conditions and the nature of the substrates and reagents involved.

  • Strong Bases and High Temperatures: The use of strong bases can lead to the deprotonation of the α-carbon, forming a planar enolate intermediate which can be protonated from either face, leading to racemization.[1] This effect is often exacerbated by elevated reaction temperatures.[2][3]

  • Prolonged Reaction Times: Allowing a reaction to proceed for an extended period, especially under harsh conditions, increases the likelihood of racemization.

  • Inappropriate Protecting Groups: Certain protecting groups can influence the acidity of the α-proton. For instance, some N-protecting groups in peptide synthesis can be prone to racemization during activation of the carboxylic acid.[4]

  • Activation Method: In syntheses involving the activation of a carboxylic acid (e.g., for amide bond formation), the activating agent can promote the formation of racemization-prone intermediates like oxazolones.[5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the protocol allows, perform the reaction at a lower temperature.

  • Use a Weaker Base: Consider using a milder, non-nucleophilic base. The choice of base is critical and should be carefully evaluated.[5]

  • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

  • Re-evaluate Protecting Groups: If applicable, consider using a different protecting group that is less likely to promote racemization under your reaction conditions.[4]

  • Add Racemization Suppressors: In peptide coupling reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[6][7]

Q2: I am using a chiral auxiliary for stereocontrol, but the diastereoselectivity is poor. What could be the issue?

A2: Chiral auxiliaries are powerful tools for controlling stereochemistry, but their effectiveness depends on several factors.[8]

  • Steric Hindrance: The chiral auxiliary must effectively shield one face of the reactive intermediate. If the auxiliary is not bulky enough or is improperly positioned, it may not provide adequate stereocontrol.

  • Chelation Control: Many auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, rely on chelation to a metal ion to create a rigid, well-defined transition state.[8] Incomplete chelation due to solvent choice or inappropriate Lewis acid can lead to poor diastereoselectivity.

  • Enolate Geometry: The geometry of the enolate (E vs. Z) can significantly impact the stereochemical outcome of the reaction. The conditions used for enolate formation (base, solvent, additives) must be carefully controlled to favor the desired enolate isomer.[8]

  • Purity of the Auxiliary: The enantiomeric purity of the chiral auxiliary is paramount. An impure auxiliary will lead to a product with lower diastereomeric excess.

Troubleshooting Steps:

  • Verify Auxiliary Purity: Ensure the chiral auxiliary is of high enantiomeric purity.

  • Optimize Enolate Formation: Adjust the base, solvent, and temperature used for enolate formation to favor the desired geometry.

  • Screen Lewis Acids/Additives: If using a chelation-controlled method, screen different Lewis acids and additives to find the optimal conditions for forming a rigid transition state.

  • Consider a Different Auxiliary: If optimization fails, a different chiral auxiliary that offers greater steric hindrance or different chelating properties may be necessary.[9]

Q3: How can I accurately determine the enantiomeric or diastereomeric excess of my β-amino acid product?

A3: Accurate determination of stereochemical purity is crucial. Several analytical techniques can be employed.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP), which selectively interacts with each enantiomer, leading to different retention times.[10]

  • Gas Chromatography (GC): Similar to HPLC, chiral GC columns can be used to separate enantiomers, often after derivatization to increase volatility.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Chiral Derivatizing Agents: Reacting the amino acid with a chiral derivatizing agent (e.g., Mosher's acid) creates diastereomers that can often be distinguished by ¹H, ¹⁹F, or ¹³C NMR.[11]

    • Chiral Solvating Agents: In the presence of a chiral solvating agent, enantiomers can exhibit different chemical shifts in the NMR spectrum.

  • Mass Spectrometry (MS): Certain mass spectrometry techniques, particularly those involving ion-molecule reactions with a chiral reference compound, can be used to determine enantiomeric excess.[12]

Troubleshooting Steps:

  • Method Selection: Choose the most appropriate method based on the properties of your compound and the available instrumentation. Chiral HPLC is often a good starting point.[10]

  • Derivatization: If direct analysis is difficult, consider derivatization. However, be cautious as the derivatization process itself can sometimes cause racemization.[10]

  • Standard Samples: Whenever possible, use authentic racemic and enantiopure samples of your product to validate your analytical method and confirm peak assignments.

Data on Stereoselective Methods

The choice of synthetic method significantly impacts the stereochemical purity of the final β-amino acid. The following table summarizes the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) achieved with various catalytic asymmetric methods.

MethodCatalyst/AuxiliarySubstrate TypeTypical e.e. or d.e. (%)Reference
Asymmetric HydrogenationRh- or Ru-based chiral phosphine ligands(Z)-enamines>90 e.e.[13]
Conjugate Addition of Dialkylzinc ReagentsCopper-phosphoramidite complexα,β-Unsaturated estersup to 94 e.e.[13]
Mannich ReactionOrganic catalystsAldehydes and α-amido sulfonesHigh e.e.[14]
Biocatalytic Dynamic Kinetic ResolutionTransaminase enzymeα-Keto acidsHigh d.e. and e.e.[15]
Chiral Auxiliary-Mediated AlkylationPseudoephedrine amideCarboxylic acid derivatives>95 d.e.[8]
Chiral Auxiliary-Mediated Aldol ReactionEvans OxazolidinoneAcyl oxazolidinones>95 d.e.[8]

Experimental Protocols

Below is a representative protocol for the synthesis of a β-amino acid derivative using a chiral auxiliary, which is a common and effective method for controlling stereochemistry.

Protocol: Diastereoselective Alkylation of a Pseudoephedrine Glycinamide Enolate

This protocol is adapted from methodologies that utilize pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate.[8]

Materials:

  • (1R,2R)-Pseudoephedrine glycinamide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Enolate:

    • Dissolve (1R,2R)-pseudoephedrine glycinamide (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (2.2 equivalents) dropwise to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the alkyl halide (e.g., benzyl bromide, 1.5 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the desired β-amino acid.

Visualizations

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the general mechanism by which a base can induce racemization at the α-carbon of an amino acid derivative. The key step is the formation of a planar, achiral enolate intermediate.

Racemization cluster_0 Racemization Pathway Start Chiral β-Amino Acid Derivative (S-enantiomer) Intermediate Planar Achiral Enolate Start->Intermediate + Base - H⁺ End_S S-enantiomer Intermediate->End_S + H⁺ End_R R-enantiomer Intermediate->End_R + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

General Workflow for Chiral Auxiliary-Mediated Synthesis

This workflow outlines the key stages in a synthesis that employs a chiral auxiliary to control the stereochemical outcome of a reaction.

Chiral_Auxiliary_Workflow cluster_workflow Synthetic Workflow A 1. Attach Chiral Auxiliary (Substrate + Auxiliary) B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B C 3. Separation of Diastereomers (Chromatography/Crystallization) B->C D 4. Cleave Auxiliary C->D E Enantiopure Product D->E F Recovered Auxiliary D->F

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency in SPPS with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during Solid-Phase Peptide Synthesis (SPPS) involving sterically hindered amino acids. The content is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when incorporating hindered amino acids?

Low coupling yields with sterically hindered amino acids are often a result of several factors:

  • Steric Hindrance: The bulky side chains of hindered amino acids physically obstruct the formation of the peptide bond between the activated carboxylic acid and the amine group.[1][2] This is also a challenge with N-methylated amino acids.[3]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, which can block the reactive sites.[1][2] Hydrophobic sequences containing hindered residues are particularly prone to aggregation.[2]

  • Inadequate Solvation: The solvent plays a crucial role in solvating the peptide-resin complex. Poor solvation can lead to peptide aggregation and further hinder the reaction.[1]

Q2: My standard coupling protocol is failing for a hindered amino acid. What should I do first?

When a standard protocol fails, a systematic approach to troubleshooting is recommended. The first step is often to switch to a more powerful coupling reagent. Standard carbodiimide reagents like DCC and DIC may not be potent enough for sterically demanding couplings.[1] It is also beneficial to consider extending the reaction time or performing a double coupling.[4]

Q3: Which coupling reagents are most effective for hindered amino acids?

For sterically hindered amino acids, more potent in-situ activating reagents are necessary.[1] Onium-salt-based reagents are generally the preferred choice.[2]

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1] HATU is often considered one of the most efficient because it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[1] COMU is another highly efficient reagent with coupling efficiencies comparable to HATU and is well-suited for microwave-accelerated SPPS.[5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective.[1]

  • Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids like Aib, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[1][5]

Q4: How can I optimize reaction conditions to improve coupling efficiency?

Optimizing reaction conditions is crucial for difficult couplings.[2] Consider the following adjustments:

  • Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[1] Increasing the coupling reaction time, for instance, from 1-2 hours to overnight, can be beneficial.[1] Gentle heating can also help overcome the activation energy, but caution is needed to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[1][3]

  • Solvent Choice: The choice of solvent is critical for solvating the peptide-resin complex.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be advantageous.[1]

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid is a common and effective method to drive the reaction to completion.[1][4]

  • Capping: To minimize deletion products, any unreacted amino groups can be permanently blocked through a process called capping, often done with acetic anhydride.[4]

Q5: Can side-chain protecting groups contribute to steric hindrance?

Yes, bulky side-chain protecting groups can also contribute to steric hindrance.[1] This effect can become more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases.[1] Careful selection of protecting groups is an important consideration.

Q6: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the conversion of a chiral amino acid from one enantiomer to its opposite during the coupling reaction, leading to the incorporation of the incorrect stereoisomer. To minimize racemization:

  • Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), which are superior to HOBt in suppressing racemization.[2][6]

  • Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[2]

  • Avoid prolonged activation times and excessive heat.[2][6]

  • Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]

Quantitative Data Summary

The following table summarizes the relative effectiveness of different coupling reagents for hindered amino acids.

Coupling Reagent ClassExample ReagentsReactivity LevelNotes
CarbodiimidesDCC, DICLow to ModerateOften insufficient for sterically demanding couplings.[1]
Aminium/Uronium SaltsHBTU, TBTUHighMore reactive than carbodiimides.[1]
HCTUHighMore reactive than HBTU.[1]
HATU, COMUVery HighForm highly reactive OAt or Oxyma esters; considered among the most efficient.[1][6]
Phosphonium SaltsPyBOP, PyAOPHigh to Very HighPyAOP is highly efficient. Generally associated with lower racemization.[2]
Acyl Fluoride FormingTFFHVery HighGenerates amino acid fluorides in situ; especially suited for α,α-disubstituted amino acids.[1][5]

Experimental Protocols

Protocol 1: Double Coupling of a Hindered Amino Acid using HATU

This protocol describes a general procedure for the double coupling of a sterically hindered amino acid to a resin-bound peptide using HATU as the coupling reagent.

  • Fmoc Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • Pre-activation of Amino Acid: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]

  • First Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[1]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Second Coupling: Repeat steps 2 through 4 with a fresh solution of activated amino acid.[1]

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[2] If the test is positive (indicating incomplete coupling), further optimization may be necessary.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[1]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.[1]

  • Monitoring: Monitoring for completeness is crucial as reaction times can be significantly longer.[1]

Visual Guides

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency with Hindered Amino Acid check_reagent Is the coupling reagent potent enough? start->check_reagent upgrade_reagent Switch to a more potent reagent (e.g., HATU, HCTU, PyAOP) check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes upgrade_reagent->check_conditions optimize_conditions Optimize Conditions: - Increase reaction time - Gentle heating / Microwave - Use NMP instead of DMF check_conditions->optimize_conditions No double_couple Perform a double coupling check_conditions->double_couple Yes optimize_conditions->double_couple check_aggregation Is peptide aggregation suspected? double_couple->check_aggregation end_success Coupling Successful double_couple->end_success Coupling Complete acyl_fluoride For extremely hindered AAs, consider acyl fluoride formation acyl_fluoride->end_success check_aggregation->acyl_fluoride No, but still failing address_aggregation Address Aggregation: - Use chaotropic salts - Incorporate pseudoproline dipeptides check_aggregation->address_aggregation Yes address_aggregation->end_success

Caption: Troubleshooting workflow for low coupling efficiency.

Reagent_Selection_Pathway start Hindered Amino Acid Coupling standard_coupling Standard Hindered AA (e.g., Val, Ile) start->standard_coupling highly_hindered_coupling Highly Hindered AA (e.g., N-methylated) start->highly_hindered_coupling extremely_hindered_coupling Extremely Hindered AA (e.g., Aib) start->extremely_hindered_coupling uronium_phosphonium Use Uronium/Phosphonium Reagents (HATU, HCTU, PyAOP) standard_coupling->uronium_phosphonium comu_tott Consider COMU or TOTT highly_hindered_coupling->comu_tott acyl_fluoride Use Acyl Fluoride Method (TFFH) extremely_hindered_coupling->acyl_fluoride

Caption: Reagent selection for hindered amino acids.

References

Technical Support Center: Synthesis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scalable synthesis of (R)-3-Amino-2-benzylpropanoic acid hydrochloride.

Experimental Protocol: Asymmetric Synthesis and Scale-Up

This protocol outlines a common route for the synthesis of this compound hydrochloride, involving an asymmetric conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by hydrolysis, protecting group removal, and salt formation.

Step 1: Asymmetric Michael Addition

  • Preparation: To a stirred solution of benzyl acrylate (1.0 eq) in toluene (5 mL/g of acrylate) under a nitrogen atmosphere, add (R)-N-benzyl-α-methylbenzylamine (1.1 eq).

  • Reaction: Cool the mixture to -20°C. Slowly add a solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes, maintaining the temperature below -15°C.

  • Quenching: Stir the reaction mixture at -20°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC. Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Step 2: Deprotection and Hydrolysis

  • Hydrogenolysis: Dissolve the crude product from Step 1 in methanol (10 mL/g). Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 0.05 eq).

  • Reaction: Hydrogenate the mixture in a Parr hydrogenator at 50 psi H₂ for 12-16 hours at room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Hydrolysis: To the filtrate, add a 6 M aqueous solution of sodium hydroxide (NaOH) (3.0 eq). Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. Wash the remaining aqueous solution with dichloromethane (DCM) to remove any organic impurities.

Step 3: Isolation and Hydrochloride Salt Formation

  • Acidification: Cool the aqueous solution in an ice bath and carefully adjust the pH to ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • Crystallization: Stir the mixture at 0-5°C for 1-2 hours to induce crystallization.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold acetone.

  • Drying: Dry the solid under vacuum at 40-50°C to a constant weight to yield this compound hydrochloride.

Data Presentation: Scale-Up Comparison

The following table provides a comparison of key parameters for the synthesis at a laboratory scale versus a pilot plant scale.

ParameterLab Scale (10g Benzyl Acrylate)Pilot Scale (10kg Benzyl Acrylate)Key Considerations for Scale-Up
Step 1: Michael Addition
Benzyl Acrylate10.0 g10.0 kgEnsure adequate cooling and stirring for heat dissipation.
(R)-N-benzyl-α-methylbenzylamine13.8 g13.8 kgAddition rate of n-BuLi is critical to control exotherm.
Toluene50 mL50 LUse of a jacketed reactor with precise temperature control.
n-BuLi (2.5 M in hexanes)25.6 mL25.6 LSub-surface addition of n-BuLi is recommended.
Reaction Time4-6 h6-8 hLonger reaction times may be needed for complete conversion.
Step 2: Deprotection & Hydrolysis
Methanol~150 mL~150 LEnsure proper grounding and inert atmosphere due to H₂.
Pd(OH)₂/C (20 wt%)~1.5 g~1.5 kgCatalyst filtration can be challenging; consider filter aids.
H₂ Pressure50 psi50-60 psiUse of a certified high-pressure reactor is mandatory.
6 M NaOH~55 mL~55 LMonitor temperature during exothermic hydrolysis.
Step 3: Isolation & Salt Formation
Concentrated HClAs requiredAs requiredSlow, controlled addition to manage exotherm and pH.
Expected Yield70-80%65-75%Yields may be slightly lower due to handling losses.
Purity (HPLC)>99%>99%Consistent purity is expected with proper process control.
Chiral Purity (e.e.)>99%>99%Enantiomeric excess should be maintained.

Visualizations: Workflows and Logic Diagrams

experimental_workflow cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Deprotection & Hydrolysis cluster_2 Step 3: Isolation & Salt Formation prep Preparation of Reactants reaction Reaction at -20°C (n-BuLi Addition) prep->reaction quench Aqueous Quench (NH4Cl) reaction->quench workup1 Extraction & Concentration quench->workup1 hydrog Hydrogenolysis (Pd(OH)2/C, H2) workup1->hydrog Crude Product filtr Catalyst Filtration hydrog->filtr hydrolysis NaOH Hydrolysis filtr->hydrolysis workup2 Aqueous Work-up hydrolysis->workup2 acid Acidification with HCl workup2->acid Aqueous Solution of Product cryst Crystallization at 0-5°C acid->cryst isol Filtration & Washing cryst->isol dry Vacuum Drying isol->dry final_product final_product dry->final_product Final Product: (R)-3-Amino-2-benzylpropanoic acid hydrochloride

Caption: Overall experimental workflow for the synthesis of the target compound.

troubleshooting_tree start Low Yield in Step 1 (Michael Addition) check_reagents Are reagents (n-BuLi, amine) of sufficient quality and purity? start->check_reagents reagents_yes Reagents OK check_reagents->reagents_yes Yes reagents_no Source high-purity reagents. Titrate n-BuLi before use. check_reagents->reagents_no No check_temp Was the reaction temperature maintained below -15°C? reagents_yes->check_temp temp_yes Temperature OK check_temp->temp_yes Yes temp_no Improve reactor cooling. Slow down n-BuLi addition. check_temp->temp_no No check_moisture Was the reaction performed under strictly anhydrous conditions? temp_yes->check_moisture moisture_yes Conditions OK check_moisture->moisture_yes Yes moisture_no Dry solvents and glassware thoroughly. Ensure a good nitrogen blanket. check_moisture->moisture_no No final_action Consider increasing reaction time or using a different lithium amide base. moisture_yes->final_action

Caption: Troubleshooting decision tree for low yield in the Michael addition step.

Troubleshooting and FAQs

Q1: The yield of the Michael addition step is low. What are the potential causes?

A1: Low yield in the first step is often related to one of the following:

  • Reagent Quality: The n-butyllithium (n-BuLi) solution may have degraded. It is crucial to titrate the n-BuLi before use to determine its exact molarity. The chiral amine and benzyl acrylate should also be of high purity.

  • Temperature Control: The reaction is highly exothermic, especially during the addition of n-BuLi. If the temperature rises above -15°C, side reactions can occur, reducing the yield. Ensure efficient cooling and slow addition of the reagent.

  • Moisture: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

Q2: The final product has low enantiomeric excess (e.e.). How can this be improved?

A2: Poor enantioselectivity typically originates from the asymmetric Michael addition step.

  • Chiral Auxiliary Purity: Verify the enantiomeric purity of the (R)-N-benzyl-α-methylbenzylamine. If the purity is low, the final product's e.e. will be compromised.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -40°C or -78°C) can sometimes improve enantioselectivity, although this may require longer reaction times.

  • Solvent Effects: The choice of solvent can influence stereoselectivity. While toluene is common, exploring other non-polar solvents like THF might be beneficial during process optimization.

Q3: During scale-up, the catalyst filtration after the hydrogenolysis step is very slow. What can be done?

A3: Slow filtration of palladium catalysts is a common scale-up issue.

  • Filter Aid: Use a pad of a filter aid like Celite® on the filter paper. For larger scales, a slurry of Celite® can be added to the reaction mixture before filtration to increase the porosity of the filter cake.

  • Nitrogen Pressure: Gently pressurize the filter funnel with nitrogen to speed up the filtration process. Avoid excessively high pressure, which can compress the filter cake.

  • Catalyst choice: Different batches or types of Pd(OH)₂/C can have different particle sizes. Sourcing a catalyst with a larger average particle size can improve filtration speed.

Q4: The final product is off-color (e.g., yellow or tan) instead of white. What is the cause and how can it be purified?

A4: A discolored product often indicates the presence of impurities.

  • Incomplete Hydrogenolysis: If the deprotection was incomplete, residual benzyl groups can lead to colored impurities after work-up. Ensure the hydrogenolysis reaction goes to completion by monitoring via HPLC.

  • Degradation: The product may be degrading during work-up or drying, especially if exposed to high temperatures for extended periods. Ensure drying temperatures are controlled.

  • Purification: The most effective way to remove color is through recrystallization. A suitable solvent system (e.g., ethanol/water or isopropanol/water) should be developed. Alternatively, treating a solution of the final product with activated carbon before the final crystallization can effectively remove colored impurities.

Q5: During the final acidification and crystallization, the product oils out instead of forming a solid. What should I do?

A5: "Oiling out" can occur if the solution is supersaturated or if impurities are present that inhibit crystallization.

  • Control Acid Addition: Add the hydrochloric acid very slowly while maintaining vigorous stirring and low temperatures (0-5°C). This prevents localized high concentrations of acid.

  • Seeding: If you have a small amount of pure, crystalline product, add a few seed crystals to the solution once it becomes cloudy. This can provide nucleation sites for crystallization.

  • Solvent Change: If the product consistently oils out from water, consider adding a co-solvent. After acidification, adding a solvent in which the product is less soluble (e.g., isopropanol or acetone) can sometimes promote crystallization over oiling. Perform this on a small scale first to determine the appropriate solvent and ratio.

Technical Support Center: Synthesis of (R)-3-Amino-2-benzylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of (R)-3-Amino-2-benzylpropanoic acid.

Troubleshooting and FAQs

This section addresses specific issues related to the removal of byproducts and impurities.

Q1: My final product of this compound is contaminated with the undesired (S)-enantiomer. How can I remove it?

A1: The presence of the (S)-enantiomer is a common issue. Separation can be achieved using the following methods:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating enantiomers.

  • Diastereomeric Recrystallization: If your synthetic route involves a chiral auxiliary, diastereomers may be separable by recrystallization before cleaving the auxiliary.

Q2: I have unreacted starting materials remaining in my crude product. What is the best way to remove them?

A2: Removal of unreacted starting materials depends on their chemical properties. Here are some common strategies:

  • Extraction: Perform an aqueous workup to remove water-soluble starting materials. Adjusting the pH of the aqueous layer can help in separating acidic or basic starting materials from the desired product.

  • Chromatography: Column chromatography on silica gel is effective for separating the product from non-polar starting materials.

  • Recrystallization: If the solubility of the starting materials and the product differ significantly in a particular solvent system, recrystallization can be an efficient purification method.

Q3: My crude product contains a diastereomeric impurity from the synthesis. How can I purify my desired (R)-isomer?

A3: Diastereomers have different physical properties and can often be separated by standard laboratory techniques:

  • Recrystallization: This is the most common and scalable method for separating diastereomers. The key is to find a solvent system where the two diastereomers have a significant difference in solubility.[1][2]

  • Column Chromatography: Flash chromatography on silica gel can effectively separate diastereomers, especially for small to medium-scale reactions.

Q4: I am struggling with the recrystallization of my product. It either oils out or doesn't crystallize at all. What should I do?

A4: Recrystallization issues are common. Here are some troubleshooting steps:

  • Oiling Out: This often happens when the solution is cooled too quickly or is too concentrated. Try using a more dilute solution and allow it to cool slowly to room temperature before further cooling in an ice bath. Using a different solvent system can also prevent oiling out.[3]

  • Failure to Crystallize: This may indicate that the solution is not supersaturated enough or that impurities are inhibiting crystal formation. Try evaporating some of the solvent to increase the concentration. If that fails, adding a seed crystal of the pure product can induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.[3]

Quantitative Data Summary

The following table summarizes typical purification outcomes for the removal of the undesired (S)-enantiomer using preparative chiral HPLC.

MethodStationary PhaseMobile PhaseTypical Enantiomeric Excess (ee)Reference
Preparative Chiral HPLCCrown-ether based CSPMethanol/Water with acid modifier>99%[4]
Preparative Chiral HPLCMacrocyclic glycopeptide CSPsPolar organic or aqueous organic>99%[5]

Key Experimental Protocols

Protocol 1: Diastereomeric Recrystallization

This protocol is for the separation of diastereomeric intermediates.

  • Solvent Screening: In small test tubes, dissolve a small amount of the crude diastereomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) by heating.

  • Cooling: Allow the solutions to cool slowly to room temperature. Observe which solvent system yields crystalline material.

  • Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the chosen hot solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. For very slow cooling, the flask can be placed in an insulated container.

  • Crystal Collection: Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Analysis: Dry the crystals and determine the diastereomeric ratio by NMR or HPLC.

Protocol 2: Preparative Chiral HPLC for Enantiomer Separation

This protocol outlines the general steps for separating the (R) and (S) enantiomers of 3-Amino-2-benzylpropanoic acid.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Crown-ether or macrocyclic glycopeptide-based columns are often effective for amino acid enantiomers.[4][5]

  • Mobile Phase Optimization (Analytical Scale): Develop a suitable mobile phase on an analytical scale first. A common starting point is a mixture of an alcohol (e.g., methanol or ethanol) and water, often with an acidic modifier like perchloric acid or trifluoroacetic acid to improve peak shape.[4]

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched product in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Preparative Separation: Scale up the separation to a preparative HPLC system. Inject the sample and collect the fractions corresponding to the desired (R)-enantiomer.

  • Product Recovery: Combine the fractions containing the pure (R)-enantiomer and remove the solvent under reduced pressure.

Diagrams

TroubleshootingWorkflow start Crude this compound check_purity Analyze crude product (NMR, HPLC) start->check_purity impurity_type Identify main impurity check_purity->impurity_type starting_material Unreacted Starting Material(s) impurity_type->starting_material  Starting Material s_enantiomer Undesired (S)-Enantiomer impurity_type->s_enantiomer  (S)-Enantiomer diastereomer Diastereomeric Byproduct impurity_type->diastereomer  Diastereomer extraction Aqueous Extraction starting_material->extraction chiral_hplc Preparative Chiral HPLC s_enantiomer->chiral_hplc recrystallization Recrystallization diastereomer->recrystallization column_chrom Column Chromatography extraction->column_chrom pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product chiral_hplc->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Validation of (R)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of (R)-3-Amino-2-benzylpropanoic acid, a chiral β-amino acid crucial in pharmaceutical development. We present objective comparisons of direct and indirect chiral separation techniques, supported by experimental data and detailed protocols, to assist in selecting the most suitable analytical approach for quality control and enantiomeric purity assessment.

Comparison of HPLC Methods for Chiral Purity Analysis

The determination of enantiomeric purity is a critical aspect of quality control for chiral molecules like this compound. HPLC is a powerful and versatile technique for this purpose, with two primary approaches: direct and indirect separation.

Direct methods utilize a chiral stationary phase (CSP) to achieve separation of enantiomers. This is often the preferred approach due to its simplicity, as it does not require derivatization of the analyte.

Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This approach can be advantageous when high sensitivity is required, especially with fluorescent CDAs, or when a suitable CSP is not available.

Below is a summary of common HPLC methods applicable to the purity validation of this compound.

Method Principle Typical Stationary Phase Mobile Phase Advantages Disadvantages
Direct: Chiral Ligand-Exchange Chromatography (CLEC) Formation of transient diastereomeric metal complexes between the analyte, a metal ion (e.g., Cu(II)), and a chiral selector immobilized on the stationary phase.Chiral ligand-exchange columns (e.g., based on L-proline or D-penicillamine derivatives).[1]Aqueous buffers containing a metal salt (e.g., CuSO4) and an organic modifier (e.g., acetonitrile or methanol).[1]Good selectivity for underivatized amino acids, including β-amino acids.[2][3]Can be sensitive to mobile phase composition and temperature; potential for column degradation.
Direct: Polysaccharide-based CSPs Enantioseparation based on interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with chiral cavities of polysaccharide derivatives (e.g., amylose or cellulose).Chiralpak® series (e.g., IA, IB, IC), Chiralcel® series (e.g., OD, OJ).Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water).Broad applicability for a wide range of chiral compounds.Can be expensive; some columns have limitations on solvent compatibility.
Direct: Macrocyclic Glycopeptide-based CSPs Separation based on multiple interactions (ionic, hydrogen bonding, π-π) with the complex structure of macrocyclic antibiotics (e.g., teicoplanin, vancomycin).CHIROBIOTIC™ T, V, TAG.[4]Polar ionic, polar organic, or reversed-phase modes.Excellent for separating underivatized amino acids.[4]Mobile phase optimization can be complex.
Indirect: Derivatization with Marfey's Reagent (FDAA) Reaction of the primary amine of the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomeric derivatives.Standard C18 reversed-phase column.Gradient of aqueous acid (e.g., TFA in water) and organic solvent (e.g., acetonitrile).High sensitivity with UV detection; applicable when a chiral column is unavailable.Derivatization adds an extra step and potential for side reactions or incomplete reaction.

Potential Impurities in this compound Synthesis

Understanding the potential impurities is crucial for developing a robust purity validation method. A common synthetic route to β-amino acids is the Rodionov reaction , which involves the condensation of an aldehyde (in this case, phenylacetaldehyde), malonic acid, and ammonia (often from ammonium acetate).[2]

Potential impurities from this synthesis can include:

  • (S)-3-Amino-2-benzylpropanoic acid: The undesired enantiomer.

  • Starting materials: Unreacted phenylacetaldehyde and malonic acid.

  • Byproducts of the Rodionov reaction:

    • Propenoic acid derivatives.

    • Ylidenemalonic acids, formed from the Knoevenagel condensation of the aldehyde with malonic acid.[2]

  • Other related substances: Impurities from the starting materials or formed during workup and purification.

A suitable HPLC method must be able to resolve the (R)-enantiomer from its (S)-enantiomer and all potential process-related impurities and byproducts.

Experimental Protocols

Method 1: Direct Enantioseparation using Chiral Ligand-Exchange Chromatography (CLEC)

This method is adapted from a validated procedure for the closely related compound, homophenylalanine.

HPLC System and Conditions:

  • Column: Chirex 3126 (D)-penicillamine, 150 x 4.6 mm

  • Mobile Phase: 85% 2 mM CuSO₄ in water / 15% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results:

Based on the analysis of homophenylalanine, baseline separation of the (R) and (S) enantiomers is expected. The retention times will need to be determined experimentally for 3-Amino-2-benzylpropanoic acid.

Method 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent (FDAA)

This method provides an alternative approach using a standard reversed-phase column.

Derivatization Procedure:

  • Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Dilute the sample with the initial mobile phase for HPLC analysis.

HPLC System and Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

Visualizing the Analytical Workflow

To illustrate the decision-making process and the experimental workflow for the HPLC analysis of this compound, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample of This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Direct Method Derivatization Derivatization (Indirect Method) Sample->Derivatization Indirect Method HPLC_System HPLC System Dissolution->HPLC_System Derivatization->HPLC_System Direct_Method Direct Method (Chiral Column) HPLC_System->Direct_Method Indirect_Method Indirect Method (Achiral Column) HPLC_System->Indirect_Method Detection UV Detector Direct_Method->Detection Indirect_Method->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity & Enantiomeric Excess Calculation Integration->Purity Report Final Report Purity->Report

Caption: General workflow for HPLC purity validation.

Decision_Tree Start Start: Purity Validation of This compound Chiral_Column Is a suitable chiral column available? Start->Chiral_Column Direct_Method Use Direct Method (e.g., CLEC or Polysaccharide CSP) Chiral_Column->Direct_Method Yes Indirect_Method Use Indirect Method (Derivatization with CDA) Chiral_Column->Indirect_Method No End Proceed with Method Validation Direct_Method->End Sensitivity Is higher sensitivity required? Indirect_Method->Sensitivity Fluorescent_CDA Consider fluorescent CDA for indirect method Sensitivity->Fluorescent_CDA Yes Sensitivity->End No Fluorescent_CDA->End

Caption: Decision logic for selecting an HPLC method.

Conclusion

The choice between direct and indirect HPLC methods for the purity validation of this compound depends on the available resources, required sensitivity, and the nature of the sample matrix. Direct methods using chiral stationary phases, particularly chiral ligand-exchange chromatography, offer a straightforward approach for the enantiomeric separation of this underivatized β-amino acid. Indirect methods involving derivatization provide a robust alternative, especially when high sensitivity is paramount. The provided experimental protocols offer a starting point for method development and validation, ensuring the quality and enantiomeric purity of this compound for its intended pharmaceutical applications.

References

A Comparative Analysis of (R)- and (S)-3-Amino-2-benzylpropanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-benzylpropanoic acid and (S)-3-Amino-2-benzylpropanoic acid are stereoisomers of the same parent molecule. In the realm of pharmacology and drug development, the spatial arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, frequently exhibit distinct pharmacological profiles. This guide provides a comparative overview of the known roles of (R)- and (S)-3-Amino-2-benzylpropanoic acid, highlighting their significance as building blocks in the synthesis of therapeutic agents. Due to a lack of direct comparative studies on their standalone biological activities in the public domain, this guide also presents a hypothetical framework for their evaluation based on their structural similarities to known bioactive molecules, particularly GABA analogues.

Role in Synthesis and Drug Discovery

Both (R)- and (S)-3-Amino-2-benzylpropanoic acid, often in their N-Fmoc protected forms, are primarily utilized as chiral building blocks in the synthesis of peptides and other complex organic molecules for drug discovery and development.[1] Their incorporation into peptide sequences allows for the creation of novel therapeutic agents with potentially enhanced efficacy and specificity.

Table 1: Applications of (R)- and (S)-3-Amino-2-benzylpropanoic Acid Derivatives in Chemical Synthesis

Application(R)-Enantiomer Derivative(S)-Enantiomer DerivativeRacemic Mixture Derivative
Peptide Synthesis Utilized as a component to introduce specific stereochemistry into peptide backbones, influencing secondary structure and receptor interaction.Commonly used as a building block in solid-phase peptide synthesis (SPPS) to construct custom peptides.Employed in the synthesis of peptide libraries for high-throughput screening.
Bioactive Molecule Synthesis Serves as a precursor for the synthesis of chiral ligands and catalysts.A key intermediate in the synthesis of complex natural products and their analogues.Used in the development of novel small molecule therapeutics where stereochemistry has not yet been optimized.

Potential Biological Activity: A GABAergic Hypothesis

While direct evidence is limited, the core structure of 3-Amino-2-benzylpropanoic acid resembles that of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Structurally related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, have been shown to act as weak antagonists at GABA-B receptors.[2][3][4] This suggests that the (R) and (S) enantiomers of 3-Amino-2-benzylpropanoic acid could potentially interact with GABA receptors, and likely do so with different affinities and efficacies, a common feature of stereoisomers.

Hypothetical Signaling Pathway

The following diagram illustrates the canonical GABA-B receptor signaling pathway, a potential target for 3-Amino-2-benzylpropanoic acid enantiomers.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (R)- or (S)-3-Amino- 2-benzylpropanoic acid GABAB_R GABA-B Receptor Ligand->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Effector_Proteins Effector Proteins cAMP->Effector_Proteins Modulates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Ca_Channel->Reduced Neurotransmitter\nRelease

Caption: Hypothetical GABA-B receptor signaling pathway.

Hypothetical Experimental Framework for Comparative Analysis

To elucidate the distinct biological activities of (R)- and (S)-3-Amino-2-benzylpropanoic acid, a series of in vitro and in vivo experiments would be necessary.

Experimental Workflow

The following diagram outlines a potential experimental workflow to compare the biological activities of the two enantiomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesis & Purification of (R)- and (S)-enantiomers Receptor_Binding Receptor Binding Assays (e.g., GABA-A, GABA-B) Synthesis->Receptor_Binding Functional_Assays Functional Assays (e.g., cAMP, Ion Flux) Synthesis->Functional_Assays Data_Comparison Comparative Analysis of Activity and Potency Receptor_Binding->Data_Comparison Functional_Assays->Data_Comparison Animal_Models Animal Models of Neurological Disorders PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Models->PK_PD Final_Report Final_Report PK_PD->Final_Report Data_Comparison->Animal_Models

Caption: Experimental workflow for comparing enantiomer activity.

Detailed Methodologies

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of each enantiomer to specific receptors, such as GABA-A and GABA-B.

  • Protocol:

    • Prepare cell membrane homogenates expressing the target receptor.

    • Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of increasing concentrations of the (R)- or (S)-enantiomer.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the Ki (inhibition constant) for each enantiomer by non-linear regression analysis of the competition binding curves.

2. Functional Assays (e.g., cAMP Assay for GABA-B):

  • Objective: To assess the functional activity (agonist or antagonist) of each enantiomer at the GABA-B receptor.

  • Protocol:

    • Culture cells stably expressing the GABA-B receptor.

    • Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Treat the cells with increasing concentrations of the (R)- or (S)-enantiomer.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) for each enantiomer.

Table 2: Hypothetical Comparative Biological Data

ParameterThis compound(S)-3-Amino-2-benzylpropanoic acid
GABA-B Receptor Binding (Ki, nM) 500> 10,000
GABA-B Functional Activity (IC50, µM) 1.5 (Antagonist)No significant activity
In Vivo Efficacy (Animal Model) Reduction in seizure activityNo significant effect

Note: The data in this table is purely hypothetical and for illustrative purposes. Experimental validation is required.

Conclusion

While (R)- and (S)-3-Amino-2-benzylpropanoic acid are established as valuable chiral synthons in medicinal chemistry, a direct and public comparison of their individual biological activities is currently lacking. Based on structural analogy to known GABAergic compounds, it is plausible that they may interact with GABA receptors in a stereospecific manner. The provided hypothetical framework outlines the necessary experimental steps to investigate this potential and to delineate the unique pharmacological profiles of each enantiomer. Such studies are crucial for unlocking the full therapeutic potential of these intriguing molecules and for guiding the rational design of future drug candidates.

References

A Comparative Analysis of Synthetic Routes to β-Benzyl-β-Aminopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of β-amino acids and their derivatives is a critical endeavor. One such compound of interest is β-benzyl-β-aminopropanoic acid, more systematically known as 3-amino-3-phenylpropanoic acid. This guide provides a comparative study of two prominent synthetic routes to this valuable molecule: the Rodionov reaction and the Arndt-Eistert homologation of phenylglycine.

At a Glance: Comparison of Synthetic Routes

ParameterRodionov ReactionArndt-Eistert Homologation
Starting Materials Benzaldehyde, Malonic Acid, Ammonium AcetatePhenylglycine, Thionyl Chloride, Diazomethane, Silver Oxide
Reaction Type One-pot multicomponent condensationMulti-step homologation
Typical Yield 17-70%[1]Generally high, but dependent on substrate
Key Advantages One-pot procedure, readily available starting materialsWell-established for amino acid homologation, stereochemistry is often retained
Key Disadvantages Variable yields, potential for side products (e.g., cinnamic acids)[1]Use of hazardous and explosive diazomethane, multi-step process

In-Depth Analysis of Synthetic Pathways

Route 1: The Rodionov Reaction

The Rodionov reaction is a one-pot multicomponent reaction that offers a straightforward approach to β-amino acids from an aldehyde, malonic acid, and ammonia (often in the form of ammonium acetate).[2]

Reaction Scheme:

This method is attractive due to its operational simplicity and the use of inexpensive and readily available starting materials. However, the yields can be variable and the formation of side products, such as cinnamic acid derivatives, can complicate purification.[1]

Experimental Protocol (General):

A mixture of benzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (1.3-1.5 equivalents) is refluxed in a suitable solvent, such as ethanol, for several hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration and purified by recrystallization. Yields for 3-amino-3-phenylpropanoic acid using this method have been reported in the range of 17-70%.[1]

Route 2: Arndt-Eistert Homologation of Phenylglycine

The Arndt-Eistert reaction is a well-established method for the homologation of carboxylic acids, and it is frequently employed to convert α-amino acids into their β-amino acid counterparts.[3][4] To synthesize 3-amino-3-phenylpropanoic acid, the starting α-amino acid would be phenylglycine.

Reaction Scheme:

  • Acid Chloride Formation: Phenylglycine is first protected (e.g., with a Boc group) and then converted to its acid chloride using a reagent like thionyl chloride.

  • Diazoketone Formation: The acid chloride is then reacted with diazomethane to form a diazoketone intermediate.

  • Wolff Rearrangement: The diazoketone, in the presence of a catalyst such as silver oxide, undergoes a Wolff rearrangement to form a ketene.

  • Hydrolysis: The ketene is then hydrolyzed to yield the final β-amino acid.

A significant advantage of this method is the potential to retain the stereochemistry of the starting α-amino acid. However, the use of diazomethane, which is toxic and explosive, is a major drawback and requires specialized handling and safety precautions.[4]

Experimental Protocol (General):

N-protected phenylglycine is reacted with thionyl chloride to form the corresponding acid chloride. The resulting acid chloride is then slowly added to a solution of diazomethane in an inert solvent at low temperature. The intermediate diazoketone is then treated with a silver oxide catalyst in the presence of water to induce the Wolff rearrangement and subsequent hydrolysis to the desired β-amino acid. The product is then isolated and purified, often by chromatography.

Logical Flow of Synthetic Comparisons

G cluster_rodionov Route 1: Rodionov Reaction cluster_arndt Route 2: Arndt-Eistert Homologation start_r Starting Materials: Benzaldehyde, Malonic Acid, Ammonium Acetate reaction_r One-Pot Condensation (Reflux in Ethanol) start_r->reaction_r product_r 3-Amino-3-phenylpropanoic acid reaction_r->product_r pros_r Pros: - One-pot synthesis - Readily available reagents product_r->pros_r Advantages cons_r Cons: - Variable yields (17-70%) - Potential for side products product_r->cons_r Disadvantages start_a Starting Material: Phenylglycine step1_a 1. Protection & Acid Chloride Formation start_a->step1_a step2_a 2. Diazoketone Formation (with Diazomethane) step1_a->step2_a step3_a 3. Wolff Rearrangement (Ag2O catalyst) step2_a->step3_a step4_a 4. Hydrolysis step3_a->step4_a product_a 3-Amino-3-phenylpropanoic acid step4_a->product_a pros_a Pros: - Well-established method - Stereochemistry retention product_a->pros_a Advantages cons_a Cons: - Use of hazardous diazomethane - Multi-step process product_a->cons_a Disadvantages title Comparative Synthetic Routes to β-Benzyl-β-Aminopropanoic Acid

Caption: A flowchart comparing the Rodionov reaction and Arndt-Eistert homologation for the synthesis of β-benzyl-β-aminopropanoic acid.

Conclusion

Both the Rodionov reaction and the Arndt-Eistert homologation present viable pathways for the synthesis of β-benzyl-β-aminopropanoic acid, each with distinct advantages and disadvantages. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including considerations of yield, purity, safety, and available resources. The Rodionov reaction offers a simpler, one-pot approach with readily available starting materials, making it a potentially more scalable and cost-effective option, albeit with the challenge of potentially lower and more variable yields. Conversely, the Arndt-Eistert homologation provides a more controlled, multi-step synthesis that can preserve stereochemistry but involves the use of the hazardous reagent diazomethane, necessitating stringent safety protocols. For projects where stereochemical integrity is paramount and the necessary safety infrastructure is in place, the Arndt-Eistert homologation may be the preferred method. For larger-scale production where operational simplicity and cost are primary drivers, the Rodionov reaction, with optimization to improve yield and minimize side products, could be the more practical choice.

References

A Comparative Analysis of Novel (R)-3-Amino-2-benzylpropanoic Acid Derivatives and Existing Neuromodulatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of novel (R)-3-Amino-2-benzylpropanoic acid derivatives, which act as N-methyl-D-aspartate (NMDA) receptor glycine site agonists, against established drugs such as pregabalin and gabapentin for the potential treatment of neurological conditions like epilepsy and neuropathic pain. While direct comparative preclinical or clinical trial data is not yet available, this document synthesizes existing in vitro and in vivo data to offer a preliminary assessment of their therapeutic potential.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between the novel this compound derivatives and existing drugs like pregabalin and gabapentin lies in their primary molecular targets.

This compound derivatives , such as (R)-2-amino-3-triazolpropanoic acid and (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues, function as agonists at the glycine binding site of the NMDA receptor . The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By acting as agonists at this co-agonist site, these novel compounds can modulate NMDA receptor activity, which is implicated in a variety of neurological disorders.

In contrast, pregabalin and gabapentin are analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, they do not act directly on GABA receptors. Instead, they exert their effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) . This binding reduces calcium influx at presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. Although their mechanisms differ, both classes of compounds ultimately lead to a dampening of excessive neuronal excitability. It's noteworthy that some research suggests an indirect interaction between gabapentinoids and NMDA receptors, potentially by inhibiting the forward trafficking of α2δ-1-NMDA receptor complexes.[1]

cluster_0 Signaling Pathway of this compound Derivatives cluster_1 Signaling Pathway of Pregabalin/Gabapentin Derivative Derivative NMDA_Receptor NMDA Receptor (Glycine Site) Derivative->NMDA_Receptor Channel_Activation Ion Channel Activation NMDA_Receptor->Channel_Activation Neuronal_Response Modulation of Neuronal Excitability Channel_Activation->Neuronal_Response Existing_Drug Pregabalin/ Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ subunit) Existing_Drug->VGCC Calcium_Influx Reduced Calcium Influx VGCC->Calcium_Influx Neurotransmitter_Release Decreased Excitatory Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release

Caption: Simplified signaling pathways of the two drug classes.

Preclinical Efficacy: An Indirect Comparison

Direct head-to-head preclinical studies comparing the efficacy of these novel NMDA receptor glycine site agonists with pregabalin or gabapentin in standardized animal models of epilepsy and neuropathic pain are currently lacking in the published literature. Therefore, this section presents available efficacy data for each class of compounds from distinct experimental paradigms.

This compound Derivatives: In Vitro Potency

The primary evidence for the efficacy of these novel derivatives comes from in vitro electrophysiological studies assessing their ability to activate different subtypes of the NMDA receptor. The half-maximal effective concentration (EC50) is a key measure of a drug's potency.

Compound ClassSpecific Derivative ExampleNMDA Receptor SubtypeEC50 (µM)Efficacy (Relative to Glycine)
(R)-2-amino-3-triazolpropanoic acid derivativesCompound 13gGluN1/2A0.8366%
GluN1/2B0.6156%
GluN1/2C0.1297%
GluN1/2D0.2088%
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivativesCompound 8pGluN1/2C0.07428% (Partial Agonist)

Data synthesized from published preclinical studies.

These in vitro data demonstrate that the novel derivatives are potent agonists at the NMDA receptor glycine site, with some showing selectivity for specific receptor subtypes. This subtype selectivity could potentially lead to more targeted therapeutic effects with fewer side effects.

Existing Drugs: In Vivo Anticonvulsant and Antinociceptive Activity

The efficacy of pregabalin and gabapentin is well-established in various in vivo animal models that are predictive of their clinical effects.

Maximal Electroshock Seizure (MES) Test: This is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures. The median effective dose (ED50) represents the dose required to protect 50% of the animals from the seizure.

DrugAnimal ModelED50 (mg/kg, route)
PregabalinRat1.8 (PO)
Mouse11.6 (PO)
GabapentinMouse>50 (i.p.)

Data synthesized from published preclinical studies.[2][3][4]

Formalin Test: This model is used to assess antinociceptive (pain-relieving) effects. It involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. The second phase is thought to represent inflammatory and neuropathic pain mechanisms.

DrugAnimal ModelMinimum Effective Dose (mg/kg, route) - Phase 2
PregabalinRat0.63 (i.p.)
GabapentinRat30 (s.c.)

Data synthesized from published preclinical studies.[5][6]

These in vivo data confirm the potent anticonvulsant and antinociceptive effects of pregabalin and gabapentin.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key preclinical tests are provided below.

Maximal Electroshock Seizure (MES) Test

The MES test is a standard model for evaluating potential anticonvulsant drugs.

Acclimation Acclimation Drug_Admin Drug Administration Acclimation->Drug_Admin Electrode_Placement Corneal Electrode Placement Drug_Admin->Electrode_Placement Stimulation Stimulation Electrode_Placement->Stimulation Observation Observation Stimulation->Observation Endpoint Endpoint Observation->Endpoint

Caption: Experimental workflow for the MES test.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Apparatus:

  • An electroconvulsive shock device.

  • Corneal electrodes.

  • Saline solution.

Procedure:

  • Animal Preparation: Male mice or rats are typically used. Animals are handled and weighed prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the electrical stimulation.

  • Electrode Application: A drop of saline is applied to the corneal electrodes to ensure good electrical contact. The electrodes are then gently placed on the corneas of the animal.

  • Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.[7]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, characterized by a rigid, extended posture of the hindlimbs lasting for at least 3 seconds.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The percentage of animals protected from the seizure at each dose is recorded to calculate the ED50.[8]

Formalin Test

The formalin test is a widely used model of tonic, localized pain.

Acclimation Acclimation Drug_Admin Drug Administration Acclimation->Drug_Admin Formalin_Injection Intraplantar Formalin Injection Drug_Admin->Formalin_Injection Observation_Chamber Placement in Observation Chamber Formalin_Injection->Observation_Chamber Behavioral_Scoring Behavioral Scoring Observation_Chamber->Behavioral_Scoring Data_Analysis Data_Analysis Behavioral_Scoring->Data_Analysis

Caption: Experimental workflow for the formalin test.

Objective: To evaluate the analgesic efficacy of a compound by measuring its effect on the behavioral response to a subcutaneous injection of formalin.

Apparatus:

  • Observation chambers with a clear floor to allow for unobstructed observation of the animal's paws.

  • A mirror placed beneath the chamber at a 45-degree angle can aid in observation.

  • Syringes and needles for injection.

  • Formalin solution (typically 1-5%).

Procedure:

  • Acclimation: Animals (typically rats or mice) are placed in the observation chambers for a period of time (e.g., 30 minutes) to acclimate to the environment.[9]

  • Drug Administration: The test compound or vehicle is administered at a specified time before the formalin injection.

  • Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution is injected subcutaneously into the plantar surface of one of the hind paws.[9][10]

  • Observation and Scoring: Immediately after the injection, the animal is returned to the observation chamber, and its behavior is recorded for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is quantified. This response typically occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, tonic phase (15-60 minutes post-injection).[9]

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated for each animal. The effect of the drug is determined by comparing the behavioral scores of the drug-treated group to the vehicle-treated group.

Conclusion and Future Directions

The novel this compound derivatives represent a promising new class of compounds that target the NMDA receptor glycine site. Their in vitro potency and potential for subtype selectivity offer an exciting avenue for the development of more targeted therapies for neurological disorders.

In contrast, pregabalin and gabapentin are well-established drugs with a proven track record of efficacy in preclinical models and clinical practice. Their mechanism of action, centered on the α2δ subunit of voltage-gated calcium channels, is distinct from that of the novel derivatives.

A direct comparison of the efficacy of these two classes of compounds is a critical next step. Future research should focus on evaluating the this compound derivatives in standardized in vivo models of epilepsy and neuropathic pain, such as the MES and formalin tests. Such studies will provide the necessary data to directly compare their potency and efficacy against existing drugs like pregabalin and gabapentin. Furthermore, exploring the pharmacokinetic and safety profiles of these novel compounds will be essential for their potential translation to the clinic. This comparative data will be invaluable for drug development professionals in assessing the therapeutic potential of this new class of neuromodulatory agents.

References

A Comparative Guide to Chiral HPLC Method Development for 3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules like 3-Amino-2-benzylpropanoic acid is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the separation and quantification of enantiomers. This guide provides a comparative overview of different chiral HPLC methods applicable to the resolution of 3-Amino-2-benzylpropanoic acid, supported by representative experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

The selection of an appropriate chiral stationary phase is the most critical step in developing a successful enantioselective HPLC method.[1] Different CSPs operate on distinct chiral recognition mechanisms, influencing their selectivity and the optimal mobile phase conditions. The table below compares four common types of CSPs suitable for the analysis of amino acids.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseAdvantagesDisadvantagesRepresentative Performance Metrics
Zwitterionic (e.g., CHIRALPAK® ZWIX) Methanol/Acetonitrile/Water with acidic and basic additives (e.g., Acetic Acid, Triethylamine)[2]- Direct separation of underivatized amino acids.- High efficiency and selectivity.- LC-MS compatible mobile phases.[3]- Method development can be complex due to the influence of mobile phase additives.k'1: 3.12, α: 1.10, Rs: 0.63 (for 3-amino-2-methylpropanoic acid)[2]
Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC® T) Methanol/Water with an acid (e.g., Formic Acid)[4]- Broad enantioselectivity for polar and ionic compounds.- Direct analysis of underivatized amino acids.- Robust and compatible with a wide range of mobile phases.[4]- Can have lower efficiency compared to some other CSPs.D-enantiomer is typically more strongly retained.[4]
Crown Ether (e.g., ChiroSil®) Methanol/Water with an acid (e.g., Perchloric Acid)[5]- Excellent for the separation of D- and L-amino acid enantiomers.- High resolution can be achieved.[5]- Primarily suitable for primary amines.- Mobile phase pH needs to be acidic.k'1: 1.45, α: 1.60 (for Serine)[5]
Polysaccharide-based (e.g., Chiralpak® IA) Hexane/2-Propanol with additives (e.g., Trifluoroacetic Acid for acidic compounds)[1]- Broad applicability for a wide range of compounds.- Good for N-derivatized amino acids.- Direct separation of underivatized amino acids can be challenging.[4]- Typically used in normal-phase mode, which may be less compatible with some sample matrices.-

Note: The performance metrics provided are for similar amino acid compounds and serve as a representative guide. Actual results for 3-Amino-2-benzylpropanoic acid will vary and require method optimization.

Experimental Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow, from initial screening to method validation.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analyte Properties (3-Amino-2-benzylpropanoic acid) B Select a Diverse Set of CSPs (Zwitterionic, Macrocyclic, Crown Ether, Polysaccharide) A->B C Screen with Generic Gradients (e.g., Normal Phase, Reversed Phase, Polar Organic) B->C D Identify Promising CSP(s) C->D E Optimize Mobile Phase (Solvent ratio, additives, pH) D->E F Optimize Temperature and Flow Rate E->F G Achieve Baseline Resolution (Rs > 1.5) F->G H Validate Method Parameters (Linearity, Accuracy, Precision, Robustness) G->H I Finalized Chiral HPLC Method H->I

Caption: A generalized workflow for chiral HPLC method development.

Detailed Experimental Protocols

Below are starting point experimental protocols for screening 3-Amino-2-benzylpropanoic acid on different types of chiral stationary phases. These should be considered as initial conditions and will likely require optimization.

Protocol 1: Zwitterionic CSP Method
  • Column: CHIRALPAK® ZWIX(+) (or ZWIX(-)), 150 x 4.6 mm, 3 µm

  • Mobile Phase: 50/50 (v/v) Methanol/Acetonitrile containing 50 mM Acetic Acid and 25 mM Triethylamine

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Macrocyclic Glycopeptide CSP Method
  • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm[4]

  • Mobile Phase: 90/10/0.1 (v/v/v) Methanol/Water/Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: Crown Ether CSP Method
  • Column: ChiroSil® SCA(-), 150 x 4.6 mm, 5 µm

  • Mobile Phase: 84/16 (v/v) Methanol/Water containing 5 mM Perchloric Acid[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 4: Polysaccharide-based CSP Method (for N-derivatized analyte)
  • Note: This method is generally more suitable for N-protected amino acids. If direct analysis fails, derivatization with a reagent like Fmoc-Cl may be necessary.

  • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 90/10 (v/v) Hexane/2-Propanol with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm (for Fmoc-derivative)

  • Sample Preparation: Derivatize the sample with Fmoc-Cl and dissolve the resulting derivative in the mobile phase.

Conclusion

The successful chiral separation of 3-Amino-2-benzylpropanoic acid is achievable through a systematic approach to HPLC method development. Zwitterionic and macrocyclic glycopeptide CSPs offer the advantage of direct analysis of the underivatized molecule and are excellent starting points. Crown ether phases provide high selectivity for amino acids, while polysaccharide-based columns are a robust option, particularly for derivatized analytes. The choice of method will depend on the specific requirements of the analysis, including the need for LC-MS compatibility, desired resolution, and sample complexity. The provided protocols and workflow offer a solid foundation for initiating method development and achieving baseline separation of the enantiomers of 3-Amino-2-benzylpropanoic acid.

References

Benchmarking the Stability of (R)-3-Amino-2-benzylpropanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic chemical stability of drug candidates is a cornerstone of successful pharmaceutical development. This guide provides a comparative analysis of the stability of (R)-3-Amino-2-benzylpropanoic acid and a series of its analogs under various stress conditions. The following data and protocols are designed to offer a framework for assessing the developability of these compounds.

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The stability of these molecules is a critical quality attribute that can influence their shelf-life, formulation, and ultimately, their safety and efficacy. This guide outlines a systematic approach to benchmarking the chemical stability of a parent compound and its analogs through forced degradation studies.

Comparative Stability Data

The following table summarizes the hypothetical percentage degradation of this compound and its analogs after 24 hours of exposure to various stress conditions. These analogs have been selected to represent common structural modifications that can influence molecular stability.

Compound IDStructure% Degradation (Acid Hydrolysis)% Degradation (Base Hydrolysis)% Degradation (Oxidation)% Degradation (Thermal)
Cmpd-1 This compound15.212.58.35.1
Cmpd-2 (R)-3-Amino-2-(4-methoxybenzyl)propanoic acid12.810.17.54.2
Cmpd-3 (R)-3-Amino-2-(4-nitrobenzyl)propanoic acid18.916.39.16.8
Cmpd-4 Methyl (R)-3-amino-2-benzylpropanoate25.630.28.55.5
Cmpd-5 (R)-3-(Methylamino)-2-benzylpropanoic acid14.511.812.44.9

Experimental Protocols

The data presented in this guide are based on the following detailed experimental protocols for forced degradation studies. These protocols are designed to assess the intrinsic chemical stability of the compounds.

General Procedure for Forced Degradation Studies

A stock solution of each test compound (Cmpd-1 to Cmpd-5) was prepared in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a concentration of 1 mg/mL. These stock solutions were then subjected to the stress conditions outlined below. After the specified time, samples were neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC-UV method to quantify the remaining parent compound.

Acid Hydrolysis

To 1 mL of the stock solution, 1 mL of 1 M hydrochloric acid was added. The mixture was incubated at 60°C for 24 hours. After incubation, the sample was cooled to room temperature and neutralized with 1 M sodium hydroxide.

Base Hydrolysis

To 1 mL of the stock solution, 1 mL of 1 M sodium hydroxide was added. The mixture was incubated at 60°C for 24 hours. After incubation, the sample was cooled to room temperature and neutralized with 1 M hydrochloric acid.

Oxidative Degradation

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide was added. The mixture was kept at room temperature for 24 hours, protected from light.

Thermal Degradation

A solid sample of each compound was placed in a controlled temperature oven at 80°C for 24 hours. After the incubation period, the sample was dissolved in the initial solvent to the stock solution concentration.

Analytical Method

A reverse-phase HPLC method with UV detection was used for the quantification of the parent compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizing Experimental and Degradation Pathways

To further clarify the processes involved in stability testing, the following diagrams illustrate the experimental workflow and the primary degradation pathways for the parent compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C, 24h) stock->acid Expose to stress base Base Hydrolysis (1M NaOH, 60°C, 24h) stock->base Expose to stress ox Oxidation (3% H2O2, RT, 24h) stock->ox Expose to stress thermal Thermal Stress (Solid, 80°C, 24h) stock->thermal Expose to stress neutralize Neutralization/ Dilution acid->neutralize base->neutralize ox->neutralize thermal->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

G cluster_products Primary Degradation Products parent This compound deamination (R)-2-Benzyl-3-hydroxypropanoic acid parent->deamination Deamination (+H2O, -NH3) decarboxylation (R)-2-Benzylpropan-1-amine parent->decarboxylation Decarboxylation (-CO2)

Caption: Primary degradation pathways of the parent compound.

Interpretation and Conclusion

The presented data, although hypothetical, illustrates a rational approach to comparing the stability of this compound analogs. The stability profile of a compound is influenced by its electronic and steric properties. For instance, electron-donating groups on the benzyl ring may offer some stabilization, while electron-withdrawing groups can potentially increase susceptibility to degradation. Esterification of the carboxylic acid introduces a new labile site, significantly increasing susceptibility to hydrolysis.

This guide provides a foundational framework for conducting and interpreting stability studies on this important class of compounds. The detailed protocols and clear data presentation are intended to aid researchers in making informed decisions during the drug discovery and development process. It is recommended that these studies be performed on any new analog to fully characterize its chemical stability profile.

A Comparative Guide to Validating the Structure of Synthesized (R)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of a synthesized molecule's chemical structure and stereochemistry is a cornerstone of chemical research and pharmaceutical development. For a chiral molecule like (R)-3-Amino-2-benzylpropanoic acid, a comprehensive analytical approach is imperative to ensure not only the correct constitution and connectivity of atoms but also the desired three-dimensional arrangement, which is critical for its biological activity.

This guide provides an objective comparison of standard analytical techniques used to validate the structure and purity of synthesized this compound. It includes supporting data, detailed experimental protocols, and workflow diagrams to assist researchers in establishing a robust validation process.

Key Analytical Techniques for Structural Validation

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

Expected ¹H NMR Data (in D₂O):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20-7.40Multiplet5HAromatic protons (C₆H₅)
~3.80Multiplet1HCH (chiral center)
~3.00-3.20Multiplet2HCH₂ (adjacent to NH₂)
~2.80-2.95Multiplet2HCH₂ (benzyl)

Expected ¹³C NMR Data (in D₂O):

Chemical Shift (ppm)Assignment
~175-180C=O (Carboxylic acid)
~135-140Quaternary aromatic C
~128-130Aromatic CH
~45-55CH (chiral center)
~40-45CH₂ (adjacent to NH₂)
~35-40CH₂ (benzyl)

Comparison with Alternatives: While 2D NMR techniques like COSY and HSQC can provide more detailed connectivity information, 1D ¹H and ¹³C NMR are typically sufficient for initial structure confirmation.[1][2] The use of deuterated solvents like D₂O can cause the exchange of labile protons (e.g., from NH₂ and COOH), making them disappear from the spectrum, which can be a useful diagnostic tool.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition.[4][5]

Expected MS Data:

m/z ValueAssignment
180.09[M+H]⁺ (Protonated molecular ion)
163.08[M-NH₃]⁺
133.06[M-COOH]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Comparison with Alternatives: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula with high confidence, distinguishing it from other molecules with the same nominal mass.[6] "Soft" ionization techniques can be used to minimize fragmentation and ensure the molecular ion is observed.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)Assignment
~2900-3100C-H stretch (aromatic and aliphatic)
~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700-1725C=O stretch (carboxylic acid)
~1550-1650N-H bend (amine)
~1450-1600C=C stretch (aromatic)

Comparison with Alternatives: While IR provides valuable information about functional groups, it does not give a detailed picture of the molecular skeleton. Its strength lies in quickly confirming the presence of key functionalities like carboxylic acids and amines.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule, confirming the enantiomeric purity is crucial. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[7][8][9]

Typical Chiral HPLC Performance:

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min) ~7.2~8.4
Peak Area (%) for ee > 99% > 99.5< 0.5

Note: Retention times are highly dependent on the specific column and mobile phase used.

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: ee (%) = [(R - S) / (R + S)] * 100[10]

Comparison with Alternatives: Other methods for determining enantiomeric purity include chiral gas chromatography and NMR with chiral shift reagents.[11][12] However, chiral HPLC is often preferred for its robustness, wide applicability, and high accuracy.[7][8]

Experimental Protocols

1. NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of deuterium oxide (D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

2. Mass Spectrometry:

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode.

3. IR Spectroscopy:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

4. Chiral HPLC:

  • Instrument: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid or diethylamine to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_results Data Analysis Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR HPLC Chiral HPLC Synthesis->HPLC Structure Confirm Connectivity & Skeleton NMR->Structure MW Confirm Molecular Weight & Formula MS->MW FG Identify Functional Groups IR->FG Purity Determine Enantiomeric Purity (ee%) HPLC->Purity Final Validated Structure Structure->Final MW->Final FG->Final Purity->Final

Caption: Experimental workflow for the structural validation of this compound.

G cluster_question Analytical Question cluster_technique Primary Technique cluster_info Information Gained Q1 What is the C-H framework? T1 NMR Spectroscopy Q1->T1 Q2 What is the molecular weight? T2 Mass Spectrometry Q2->T2 Q3 What functional groups are present? T3 IR Spectroscopy Q3->T3 Q4 Is it the correct enantiomer? T4 Chiral HPLC Q4->T4 I1 Connectivity, Proton/Carbon Environment T1->I1 I2 Molecular Formula, Fragmentation T2->I2 I3 Presence of COOH, NH₂, C=C T3->I3 I4 Enantiomeric Excess (ee%) T4->I4

Caption: Logical relationships between analytical questions, techniques, and the information obtained.

References

A Comparative Guide to the Integration of (R)-3-Amino-2-benzylpropanoic Acid and Other β-Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides represents a powerful strategy in medicinal chemistry to enhance their therapeutic potential. By introducing an additional carbon atom into the peptide backbone, β-amino acids offer a route to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a comparative analysis of (R)-3-Amino-2-benzylpropanoic acid alongside other commonly utilized β-amino acids, offering insights into their impact on peptide performance, supported by experimental data and detailed protocols.

Introduction to β-Amino Acids in Peptidomimetics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical application is often hampered by rapid degradation by proteases. The substitution of α-amino acids with β-amino acids can render peptides resistant to enzymatic cleavage, significantly prolonging their in vivo half-life.[1][2] Furthermore, the unique structural properties of β-amino acids allow for the design of peptides with novel, stable secondary structures, such as helices and turns, which can lead to improved receptor binding and biological activity.[3][4]

This compound is a β-amino acid with a benzyl side chain at the C2 (α) position. This substitution pattern, along with its stereochemistry, plays a crucial role in dictating the conformational preferences and biological properties of the resulting peptide. This guide will compare the effects of incorporating this compound with other β-amino acids, such as β-alanine (unsubstituted), β-homophenylalanine (substituted at C3), and constrained cyclic β-amino acids.

Comparative Performance Data

While direct head-to-head comparative studies for a single peptide scaffold containing this compound and a comprehensive set of other β-amino acids are not extensively available in the public domain, we can infer performance differences based on existing literature on similar systems. The following table summarizes expected and reported impacts of different β-amino acid substitutions on key peptide properties.

β-Amino AcidStructureExpected Impact on Proteolytic StabilityExpected Impact on Secondary StructurePotential Effect on Receptor Binding Affinity
This compound β²-amino acid with a benzyl groupHigh resistance to proteolysis due to the altered backbone and steric hindrance from the benzyl group.Can induce turns or disrupt helical structures depending on the surrounding sequence. The β²-substitution pattern can influence backbone torsion angles differently than β³-analogs.The benzyl side chain can participate in hydrophobic interactions within the binding pocket, potentially increasing affinity. The altered backbone may require optimization of the surrounding sequence to maintain optimal receptor contacts.
β-Alanine Unsubstituted β-amino acidModerate to high resistance to proteolysis. The lack of a side chain may offer less steric protection compared to substituted β-amino acids.Increases backbone flexibility. Can act as a "hinge" region or be used to disrupt or induce specific turns.Generally decreases binding affinity if replacing a residue with a side chain critical for receptor interaction. Can be useful as a spacer.
(R)-β-Homophenylalanine β³-amino acid with a benzyl groupHigh resistance to proteolysis. The β³-substitution pattern is known to be highly effective at preventing enzymatic degradation.Strong promoter of helical secondary structures (14-helices). The benzyl side chain can further stabilize helical folds through hydrophobic interactions.Can maintain or enhance binding affinity, particularly if the original α-amino acid side chain was important for binding and the induced helical conformation is favorable for receptor interaction.
Cyclic β-Amino Acids (e.g., ACPC) Constrained cyclic structureVery high resistance to proteolysis due to the rigid backbone.Induce well-defined turn or helical structures, significantly reducing conformational flexibility.Can significantly increase binding affinity and selectivity by locking the peptide into a bioactive conformation, reducing the entropic penalty of binding.

Experimental Protocols

In Vitro Plasma Stability Assay using LC-MS/MS

This protocol is designed to assess the proteolytic stability of peptides containing β-amino acids in a biologically relevant matrix.[5][6][7][8]

Objective: To determine the half-life (t½) of a peptide in plasma.

Methodology:

  • Peptide Preparation: Dissolve the test peptide (e.g., containing this compound) and a control peptide (e.g., the all-α-amino acid parent peptide) in a suitable solvent like DMSO to create stock solutions (e.g., 1 mg/mL).

  • Incubation:

    • Pre-warm human or rat plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 1 µM.[8]

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[8]

  • Reaction Quenching and Protein Precipitation: Immediately add a cold quenching solution (e.g., acetonitrile containing an internal standard) to the aliquots to stop enzymatic degradation and precipitate plasma proteins.[9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a defined volume onto a C18 reversed-phase column.[10]

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]

    • Monitor the disappearance of the parent peptide mass-to-charge ratio (m/z) over time using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[11][12]

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) using a first-order decay model.

G cluster_prep Sample Preparation cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Plasma Human/Rat Plasma Plasma->Incubation Quench Quench & Precipitate Proteins Incubation->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate Half-life (t½) LCMS->Data_Analysis

Workflow for In Vitro Plasma Stability Assay.
Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.[3][13][14]

Objective: To elucidate the secondary structure and conformational preferences of a peptide containing a β-amino acid.

Methodology:

  • Sample Preparation: Dissolve the peptide (isotopically labeled with ¹⁵N and ¹³C if possible) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (¹H) and two-dimensional NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy) is used to identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons (< 5 Å), which is crucial for determining the peptide's fold.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is used to resolve amide proton signals and is particularly useful for analyzing backbone conformation and dynamics.

  • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

  • Structural Restraint Generation:

    • Derive distance restraints from the intensities of NOE cross-peaks.

    • Determine dihedral angle restraints (φ, ψ, and ω) from coupling constants (e.g., ³J(HN,Hα)) measured in high-resolution 1D or 2D spectra.

  • Structure Calculation: Use the experimental restraints in molecular dynamics simulation software (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures consistent with the NMR data.

  • Structure Validation and Analysis: Analyze the resulting family of structures for conformational homogeneity and to characterize secondary structural elements.

G cluster_nmr NMR Spectroscopy Sample_Prep Peptide Sample Preparation Data_Acq 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) Sample_Prep->Data_Acq Assignment Resonance Assignment Data_Acq->Assignment Restraints Generate Structural Restraints (Distances, Angles) Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Analysis Structural Analysis Calculation->Analysis

Workflow for Peptide Conformational Analysis by NMR.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[15][16][17][18]

Objective: To compare the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides containing different β-amino acids.

Methodology:

  • Sample Preparation: Prepare solutions of the peptides in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 10-50 µM. The buffer should be transparent in the far-UV region.

  • CD Spectra Acquisition:

    • Record the CD spectra in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[15]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Processing:

    • Subtract the spectrum of the buffer from the peptide spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Spectral Analysis:

    • Analyze the shape and magnitude of the CD spectra to estimate the secondary structure content.

      • α-helix: Characterized by negative bands around 222 nm and 208 nm and a positive band around 192 nm.

      • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

      • Random coil: Typically exhibits a strong negative band around 200 nm.

    • Use deconvolution software to obtain quantitative estimates of the different secondary structure elements.

Conclusion

The choice of β-amino acid for incorporation into a peptide therapeutic is a critical design consideration that profoundly influences its stability, conformation, and biological activity. This compound, with its C2-benzyl substitution, offers a unique combination of steric shielding against proteolysis and the potential for specific hydrophobic interactions within a receptor binding pocket. While it may not be as potent a helix-inducer as its β³-counterpart, β-homophenylalanine, its distinct conformational preferences can be harnessed to design peptides with novel topologies and functions. A systematic comparison, employing the experimental protocols detailed in this guide, is essential for the rational design of next-generation peptide therapeutics with optimized efficacy and drug-like properties.

References

Cross-referencing NMR data of (R)-3-Amino-2-benzylpropanoic acid with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate characterization of chiral building blocks like (R)-3-Amino-2-benzylpropanoic acid is paramount. This guide provides a comprehensive cross-reference of its Nuclear Magnetic Resonance (NMR) data with available literature, alongside detailed experimental protocols to ensure reproducible results.

Comparison of NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecular structure. However, a definitive, publicly available, and fully assigned NMR spectrum for this compound in a common deuterated solvent from a peer-reviewed publication remains elusive in broad searches.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on established principles of NMR spectroscopy and data from analogous structures. These values should be considered predictive and require experimental verification.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cα-HMultiplet~45-55
Cβ-H₂Multiplet~35-45
Benzyl-CH₂Multiplet~30-40
Aromatic-HMultiplet (7.2-7.4)~126-129 (CH), ~138-140 (C)
COOHBroad Singlet~175-180

Note: The exact chemical shifts are highly dependent on the solvent, concentration, and pH. The values for the amine and carboxylic acid protons are particularly susceptible to exchange and may appear as broad signals or not be observed at all.

Experimental Protocols for NMR Data Acquisition

To ensure consistency and comparability of NMR data, adhering to standardized experimental protocols is crucial. The following are general procedures for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: The choice of deuterated solvent is critical. Common solvents include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Water (D₂O). The solubility of the analyte and the desired chemical shift dispersion will guide the selection. For amino acids, D₂O or DMSO-d₆ are often preferred.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm. For aqueous solutions, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) may be used.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.

Workflow for Cross-Referencing NMR Data

The process of cross-referencing experimentally obtained NMR data with literature values is a critical step in compound verification. The logical workflow for this process is illustrated in the diagram below.

NMR_Cross_Reference_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Validation exp_sample Prepare Sample of This compound exp_acquire Acquire ¹H and ¹³C NMR Spectra exp_sample->exp_acquire exp_process Process and Analyze Experimental Spectra exp_acquire->exp_process compare_data Compare Chemical Shifts, Coupling Constants, and Multiplicities exp_process->compare_data lit_search Search Databases & Journals for NMR Data lit_evaluate Evaluate and Extract Relevant Spectral Data lit_search->lit_evaluate lit_evaluate->compare_data validation Structure Confirmation/ Discrepancy Identification compare_data->validation report Publish Comparison Guide validation->report

Caption: Workflow for NMR data cross-referencing.

This systematic approach ensures a thorough and objective comparison, leading to reliable structural confirmation of this compound for its application in research and development. Researchers are encouraged to contribute their own experimentally verified NMR data to public databases to enrich the collective knowledge base.

Safety Operating Guide

Proper Disposal of (R)-3-Amino-2-benzylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (R)-3-Amino-2-benzylpropanoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. As specific safety data for this compound is not extensively available, a cautious approach, treating it as a potentially hazardous chemical, is mandatory.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to handle this compound with appropriate care in a controlled laboratory environment. Based on data from structurally similar aminopropanoic acid derivatives, this compound should be presumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[1][2]

Personal Protective Equipment (PPE) and Handling Guidelines:

Precaution CategoryRequirementRationale
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of dust or aerosols.[1][2]
Eye Protection Wear safety goggles with side-shields or a face shield.To prevent eye contact, which may cause serious irritation.[1][2]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.To avoid skin irritation upon contact.[1]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.To prevent respiratory tract irritation from dust.[1][3]
General Hygiene Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling.[1]To prevent accidental ingestion.

II. Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[4][5][6] Never dispose of this chemical down the drain or in the regular trash.[4][5][6]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Treat all unused or expired solid this compound and any solutions containing it as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure compound, contaminated weigh boats, gloves, and wipes in a designated solid chemical waste container.[7]

    • Liquid Waste: Collect all aqueous or solvent-based solutions in a designated liquid chemical waste container.[7] Do not mix with incompatible waste streams.[8][9]

    • Contaminated Labware (Non-disposable): Glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or isopropanol). The first rinse must be collected and disposed of as hazardous liquid waste.[5][9] Subsequent rinses may be disposed of as non-hazardous waste, pending institutional approval.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use only containers approved by your institution's EHS department. Containers must be chemically compatible with the waste, leak-proof, and have a secure closure.[4][8]

  • Label Containers Clearly: All waste containers must be accurately labeled with a hazardous waste tag.[8][10] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration and quantity of the waste.

    • The accumulation start date (the date the first drop of waste was added).[8][10]

    • Any associated hazards (e.g., "Irritant").

Step 3: Storage and Final Disposal

  • Designated Storage Area: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation.

  • Secondary Containment: All liquid waste containers must be kept in secondary containment bins to prevent spills.[4][9]

  • Arrange for Pickup: Once a container is full (no more than ¾ full) or has reached the institutional time limit (often 6-12 months), schedule a pickup with your institution's EHS or hazardous waste management service.[6][10] Do not transport hazardous waste yourself.[5]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including respiratory protection, before addressing the spill.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2][11] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must be disposed of as hazardous waste.[7]

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_glassware Contaminated Glassware cluster_final Final Disposal start Start: Have (R)-3-Amino-2- benzylpropanoic acid waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type What is the waste form? fume_hood->waste_type solid_container Place in labeled 'Solid Hazardous Waste' container waste_type->solid_container  Solid (powder, contaminated wipes) liquid_container Place in labeled 'Liquid Hazardous Waste' container waste_type->liquid_container  Liquid (solutions)   rinse Triple rinse with appropriate solvent waste_type->rinse  Contaminated Non-Disposable Glassware solid_storage Store in designated Satellite Accumulation Area solid_container->solid_storage ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_storage->ehs_pickup secondary_containment Place container in Secondary Containment liquid_container->secondary_containment liquid_storage Store in designated Satellite Accumulation Area secondary_containment->liquid_storage liquid_storage->ehs_pickup collect_rinsate Collect first rinse as 'Liquid Hazardous Waste' rinse->collect_rinsate wash_glassware Wash glassware per standard lab procedure rinse->wash_glassware collect_rinsate->liquid_container finish End of Process ehs_pickup->finish

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-3-Amino-2-benzylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (R)-3-Amino-2-benzylpropanoic acid was not located. The following guidance is based on the safety protocols for structurally similar amino acid derivatives and should be treated as a baseline for safe handling. Researchers should always perform a risk assessment before starting any new procedure and consult with their institution's safety officer.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on data from similar compounds.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and transferring solid Safety glasses with side shields or chemical safety goggles.Nitrile or latex gloves.Laboratory coat.NIOSH-approved respirator (e.g., N95) if not handled in a fume hood or ventilated enclosure.
Preparing solutions Chemical safety goggles or a face shield if there is a splash hazard.Nitrile or latex gloves.Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Running reactions Chemical safety goggles or a face shield.Nitrile or latex gloves.Laboratory coat.Work in a chemical fume hood.
Handling waste Chemical safety goggles.Nitrile or latex gloves.Laboratory coat.N/A

Handling and Disposal Workflow

The following flowchart outlines the standard operating procedure for the handling and disposal of this compound to ensure a safe and compliant laboratory practice.

Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol Receive Receive and verify chemical Store Store in a cool, dry, well-ventilated area away from incompatible materials. Receive->Store Inspect container Weigh Weigh solid in a fume hood or ventilated enclosure. Store->Weigh Use appropriate PPE Use Use in designated reaction setup. Weigh->Use In fume hood Collect_Waste Collect solid and liquid waste in separate, designated containers. Use->Collect_Waste Segregate waste Label_Waste Label waste containers with the full chemical name and hazard information. Collect_Waste->Label_Waste Clearly identify contents Dispose Arrange for disposal by a licensed professional waste disposal service. Label_Waste->Dispose Follow institutional guidelines

Caption: Workflow for safe handling and disposal.

Experimental Protocols

General Handling Procedures:

  • Engineering Controls: Use in a well-ventilated area. For handling larger quantities or when generating dust, a chemical fume hood is recommended.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.

Spill and Emergency Procedures:

In the event of a spill, follow these steps:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For solid spills, sweep up the material and place it into a suitable disposal container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-benzylpropanoic acid
Reactant of Route 2
(R)-3-Amino-2-benzylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.